Ocarocoxib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O4/c13-11(14,15)9-7(10(19)20)4-5-3-6(22-12(16,17)18)1-2-8(5)21-9/h1-4,9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOISVJKLBMNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215122-22-8 | |
| Record name | OCAROCOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96RH6Z678D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ocarocoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ocarocoxib is identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1] While specific, in-depth public data on this compound's unique binding kinetics and full clinical profile remains limited, its classification as a benzopyran derivative places it within a well-studied class of anti-inflammatory agents.[2] This technical guide will, therefore, detail the established mechanism of action for selective COX-2 inhibitors as a proxy for understanding this compound's function. The guide will cover the molecular interactions, relevant signaling pathways, quantitative measures of inhibition, and the experimental protocols used to characterize such compounds.
Introduction to Cyclooxygenase Isoforms and the Role of COX-2 in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of pain, inflammation, and fever.[3][4][5] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for the production of prostaglandins that mediate essential physiological functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.[6][7][8]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[7][8] Its primary role is the synthesis of prostanoids that contribute to the clinical signs and symptoms of inflammation and pain.[6][7]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to inhibit COX enzymes.[9] While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors, or "coxibs," were developed to specifically target the inflammatory COX-2 isoform, thereby aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][7]
This compound: A Potent COX-2 Inhibitor
This compound is a potent inhibitor of COX-2 with a reported half-maximal inhibitory concentration (IC50) of 1.4 μM.[1] It belongs to the benzopyran class of chemical compounds, a novel series of potent and selective COX-2 inhibitors.[2] While detailed studies on this compound's specific binding mechanism are not widely published, its action is presumed to follow the general mechanism of other selective COX-2 inhibitors.
Mechanism of Action: Selective Inhibition of COX-2
The primary mechanism of action for this compound and other selective COX-2 inhibitors is the blockade of the COX-2 active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
The selectivity of these inhibitors for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is approximately 20% larger and more accessible than that of COX-1, featuring a side pocket that can accommodate the bulkier side groups characteristic of coxibs.[10] This structural difference allows for a higher binding affinity of selective inhibitors to COX-2. Molecular docking simulations for benzopyran derivatives, the class to which this compound belongs, have highlighted the importance of interactions with specific amino acid residues, such as Tyr-361 and Ser-516, within the COX-2 active site.[2]
By inhibiting COX-2, this compound effectively reduces the production of prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.[11] This targeted action is intended to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal adverse events associated with the inhibition of COX-1's protective functions.[6][7]
Downstream Signaling Pathway
The inhibition of COX-2 by this compound interrupts the inflammatory cascade at a critical juncture. The following diagram illustrates the arachidonic acid signaling pathway and the point of intervention for COX-2 inhibitors.
Quantitative Analysis of COX-2 Inhibition
The potency and selectivity of COX inhibitors are quantified by their IC50 values for each isoform. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2. A higher SI indicates greater selectivity for COX-2.
The following table presents a summary of IC50 values and selectivity indices for several well-characterized selective COX-2 inhibitors, which serve as a reference for the expected profile of this compound.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| This compound | Not Reported | 1.4 | Not Reported | [1] |
| Celecoxib | 82 | 6.8 | 12 | [12] |
| Etoricoxib | >100 | 0.94 | >106 | [13] |
| Rofecoxib | >100 | 25 | >4.0 | [12] |
| Meloxicam | 37 | 6.1 | 6.1 | [12] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [12] |
Experimental Protocols for Characterization
The characterization of COX-2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency and selectivity.
In Vitro Cyclooxygenase Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes to determine the inhibitory potential of a test compound.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme from arachidonic acid.[3]
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes[3][14]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[14]
-
Hematin (cofactor)[14]
-
L-epinephrine (cofactor)[14]
-
Arachidonic acid (substrate)[3]
-
Fluorometric probe[3]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)[3]
-
96-well white opaque microplate[3]
-
Fluorescence plate reader[3]
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, hematin, and L-epinephrine in an Eppendorf tube.[14]
-
Add a defined amount of either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature.[14]
-
Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes).[14]
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.[15]
-
Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[3]
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX-1 and COX-2 inhibition in a cellular context.
Principle: Human whole blood is used as a source of both COX-1 (in platelets) and COX-2 (in monocytes, induced by lipopolysaccharide). The inhibition of each isoform is determined by measuring the production of their respective primary products, thromboxane B2 (TxB2) for COX-1 and prostaglandin E2 (PGE2) for COX-2.[16]
Procedure:
-
COX-1 Activity:
-
Draw fresh human venous blood into tubes containing an anticoagulant.
-
Aliquot the blood into tubes containing the test compound at various concentrations or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour to induce TxB2 production via platelet COX-1.
-
Centrifuge to obtain serum and measure TxB2 levels using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity:
-
Treat whole blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Incubate the LPS-treated blood with the test compound at various concentrations or vehicle control for a specified period (e.g., 18-24 hours).
-
Centrifuge to obtain plasma and measure PGE2 levels using ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TxB2 and PGE2 production for each concentration of the test compound.
-
Determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index.
-
The following diagram illustrates a typical workflow for a human whole blood assay to determine COX-2 selectivity.
Conclusion
This compound is a potent selective COX-2 inhibitor belonging to the benzopyran class. Its mechanism of action is centered on the specific inhibition of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins. This selectivity is expected to confer anti-inflammatory and analgesic benefits with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. While specific data on this compound is emerging, the established principles of selective COX-2 inhibition, along with standardized experimental protocols, provide a robust framework for its ongoing evaluation and development. Further research into the precise binding kinetics, pharmacodynamics, and clinical efficacy of this compound will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ocarocoxib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that emerged from a focused discovery program aimed at identifying novel anti-inflammatory agents with an improved safety profile. As a member of the substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid class, this compound's development addressed key pharmacokinetic challenges inherent to its chemical lineage. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the field of drug development and medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.
Introduction: The Quest for Selective COX-2 Inhibition
The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation. This distinction paved the way for the development of selective COX-2 inhibitors, with the therapeutic goal of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
This compound was developed by Ocaro Pharmaceuticals, Inc. as a potent and selective COX-2 inhibitor. It belongs to a novel class of compounds characterized by a 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid scaffold.[1] Early research into this chemical class revealed promising potency and selectivity for COX-2. However, a significant challenge emerged in the form of an unexpectedly long plasma half-life in humans, which could pose safety concerns for chronic use.[1] This led to the implementation of a microdosing strategy to identify clinical candidates with more favorable pharmacokinetic profiles.[1] this compound represents the culmination of these optimization efforts, reaching Phase 1 clinical trials for the treatment of postoperative pain.[1]
Discovery and Lead Optimization
The discovery of this compound was a result of a systematic lead optimization program centered on the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid scaffold. The initial lead compound, while demonstrating high potency and selectivity for COX-2, exhibited an exceptionally long half-life of 360 hours in humans.[1] This was attributed to high plasma protein binding.[1]
To address this challenge, a microdosing approach was employed. This strategy involves administering a sub-therapeutic dose of a drug candidate to human subjects to evaluate its pharmacokinetic profile early in the development process. This allowed for the rapid screening of multiple analogs and the selection of compounds with shorter, more desirable half-lives. This effort led to the identification of clinical candidates with human half-lives of 57, 13, and 11 hours, one of which is believed to be this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for the benzopyran class of COX-2 inhibitors. It is important to note that specific IC50 and detailed pharmacokinetic data for this compound are not publicly available. The data presented here is for closely related compounds within the same chemical series and is intended to be representative of the class.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Lead Compound | Data not available | Data not available | Data not available |
| Optimized Candidates | Data not available | Data not available | Data not available |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Etoricoxib (Reference) | 50 | 0.47 | 106 |
Note: IC50 values for reference compounds are approximate and can vary depending on the assay conditions.
Table 2: Human Pharmacokinetic Parameters
| Compound | Half-life (t½) (hours) | Cmax | AUC |
| Initial Lead Candidate | 360[1] | Data not available | Data not available |
| Optimized Candidate 1 | 57[1] | Data not available | Data not available |
| Optimized Candidate 2 | 13[1] | Data not available | Data not available |
| Optimized Candidate 3 | 11[1] | Data not available | Data not available |
Proposed Synthesis Pathway of this compound
While the specific, detailed synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be proposed based on the known chemistry of 2-trifluoromethyl-2H-chromene-3-carboxylic acids and related heterocyclic compounds. The following scheme outlines a potential pathway.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of Ethyl 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylate (Chromene Ester Intermediate)
To a solution of 4-(trifluoromethoxy)salicylaldehyde (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq) in toluene is added piperidine (0.1 eq) and acetic acid (0.1 eq). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chromene ester intermediate.
Step 2: Synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (this compound)
To a solution of the chromene ester intermediate (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (2.0 eq). The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The reaction mixture is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 2-3 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound as a solid.
Mechanism of Action
This compound, like other coxibs, is a selective inhibitor of the COX-2 enzyme. The cyclooxygenase pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: this compound's inhibition of the COX-2 signaling pathway.
The selectivity of this compound for COX-2 is attributed to the structural differences between the active sites of the two COX isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier side groups present in selective inhibitors like this compound. This selective inhibition leads to a reduction in the production of pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins that are important for gastrointestinal and renal homeostasis.
In Vitro COX-1/COX-2 Inhibition Assay Protocol (Representative)
The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a whole blood assay or with purified enzymes. A representative protocol using purified enzymes is described below.
Enzyme Inhibition Assay:
Recombinant human COX-1 and COX-2 enzymes are used. The assay is performed in a buffer containing Tris-HCl, EDTA, and hematin. The enzyme is pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a specified time at room temperature. The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit. The IC50 values (the concentration of inhibitor required to inhibit enzyme activity by 50%) are calculated by non-linear regression analysis of the concentration-response curves.
Drug Discovery and Development Workflow
The discovery and development of a selective COX-2 inhibitor like this compound follows a structured workflow, from initial target identification to clinical trials.
Caption: A typical workflow for the discovery of a selective COX-2 inhibitor.
Conclusion
This compound represents a significant advancement in the development of selective COX-2 inhibitors. Its discovery showcases the power of strategic lead optimization, particularly the use of human microdosing to overcome pharmacokinetic challenges. The 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid scaffold holds promise for the development of future anti-inflammatory agents. While detailed clinical data for this compound remains limited in the public domain, the foundational science behind its discovery and proposed synthesis provides a valuable case study for researchers and professionals in the field of drug development. Further disclosure of clinical trial results will be crucial in fully defining the therapeutic potential and safety profile of this promising compound.
References
Ocarocoxib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
Ocarocoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the benzopyran class of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is chemically known as 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.[3] Its chemical structure is characterized by a benzopyran core with trifluoromethyl and trifluoromethoxy substitutions.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid | [3] |
| Molecular Formula | C12H6F6O4 | [1][3][4] |
| Molecular Weight | 328.16 g/mol | [3][4] |
| CAS Number | 215122-22-8 | [1][3] |
| SMILES | C1=CC2=C(C=C1OC(F)(F)F)C=C(C(O2)C(F)(F)F)C(=O)O | [3] |
| InChIKey | CSOISVJKLBMNCK-UHFFFAOYSA-N | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Boiling Point (Predicted) | 315.6 ± 42.0 °C | [5] |
| Density (Predicted) | 1.606 ± 0.06 g/cm3 | [5] |
| pKa (Predicted) | 3.01 ± 0.40 | [5] |
| Solubility | DMSO: 100 mg/mL (304.73 mM; requires sonication) | [5] |
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that mediate normal physiological functions such as gastric cytoprotection and platelet aggregation.[6] In contrast, COX-2 is an inducible enzyme, and its expression is upregulated by pro-inflammatory stimuli.[7] COX-2 is primarily responsible for the synthesis of prostanoid mediators of pain, inflammation, and fever.[6][7]
By selectively inhibiting COX-2, this compound reduces the production of prostaglandins involved in the inflammatory cascade, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][6] The IC50 value for this compound's inhibition of COX-2 is 1.4 μM.[2]
Some selective COX-2 inhibitors have been shown to regulate the MAP kinase signaling pathway. For example, Celecoxib has been observed to decrease the phosphorylation of p38 and p44/42 MAP kinases in human osteoarthritic chondrocytes after nitric oxide induction.[8] This suggests a potential mechanism beyond prostaglandin synthesis inhibition.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the evaluation of a selective COX-2 inhibitor like this compound would typically involve a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
3.1. In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial to determine the potency and selectivity of the compound for the COX isoforms.
3.2. In Vivo Analgesic Activity Assays
Standard animal models are used to assess the analgesic properties of compounds like this compound.
-
Acetic Acid-Induced Writhing Test: This is a model for visceral pain. Mice are administered the test compound or vehicle, and then injected with acetic acid to induce abdominal writhing. The number of writhes is counted over a specific period. A reduction in the number of writhes indicates an analgesic effect.[9]
-
Hot Plate Test: This method is used to evaluate central analgesic activity. Animals are placed on a heated plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in the reaction time suggests a central analgesic effect.[9]
-
Tail Immersion Test: This is another test for central analgesia. The animal's tail is immersed in hot water, and the time taken to withdraw the tail is recorded. A longer withdrawal time indicates analgesia.[9]
3.3. Molecular Docking and 3D-QSAR Studies
Computational methods are employed to understand the interaction between the inhibitor and the enzyme's active site and to guide the design of more potent inhibitors.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (COX-2) to form a stable complex. Studies on the benzopyran class of COX-2 inhibitors have highlighted the importance of interactions with amino acid residues such as Tyr-361 and Ser-516 in the COX-2 active site.[1]
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D physicochemical properties. For benzopyran derivatives, 3D-QSAR models have indicated that steric and hydrophobic features play a crucial role in their inhibitory activity against COX-2.[1]
Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic data for this compound is limited in the public domain, studies on other selective COX-2 inhibitors like Etoricoxib provide insights into the expected profile. Etoricoxib is well-absorbed orally and is extensively metabolized, primarily by cytochrome P450 enzymes.[10] For the benzopyran class to which this compound belongs, a microdose strategy was employed to optimize the human half-life of clinical candidates.[1]
Conclusion
This compound is a selective COX-2 inhibitor with a distinct chemical structure that confers its biological activity. Its mechanism of action, centered on the inhibition of prostaglandin synthesis, makes it a valuable tool for research in inflammation and pain. Further studies on its detailed pharmacokinetics, pharmacodynamics, and clinical efficacy are warranted to fully elucidate its therapeutic potential. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel COX-2 inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound CAS#: 215122-22-8 [m.chemicalbook.com]
- 6. mims.com [mims.com]
- 7. mims.com [mims.com]
- 8. Selective COX-2 inhibitor regulates the MAP kinase signaling pathway in human osteoarthritic chondrocytes after induction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocarocoxib: A Technical Guide to a Novel Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has been under investigation for the management of postoperative pain. Developed by Ocaro Pharmaceuticals, Inc., this compound belongs to the benzopyran class of molecules and has progressed to Phase 1 clinical trials. Like other selective COX-2 inhibitors, often termed "coxibs," this compound's mechanism of action centers on the specific inhibition of the COX-2 enzyme, which is crucial in the inflammatory cascade and pain signaling. This targeted approach aims to provide analgesic and anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, and, due to the limited public availability of specific data for this Phase 1 drug, utilizes illustrative data from other well-characterized selective COX-2 inhibitors to provide context for its potential pharmacokinetic, efficacy, and safety profiles.
Mechanism of Action: Selective COX-2 Inhibition
The primary therapeutic action of this compound is its selective inhibition of the COX-2 enzyme. Both COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, where they catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, including gastric cytoprotection, platelet aggregation, and renal blood flow. In contrast, COX-2 expression is typically low in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. The upregulation of COX-2 at sites of inflammation leads to the production of prostaglandins that mediate pain and inflammation.
By selectively inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation. This selectivity for COX-2 over COX-1 is a key characteristic of the coxib class of drugs and is intended to minimize the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.
Molecular docking studies have provided insights into the interaction of compounds like this compound with the COX-2 active site. These studies have highlighted the importance of key amino acid residues, such as Tyr-361 and Ser-516, in the binding and inhibitory activity of this class of molecules.
Signaling Pathway: Prostaglandin Biosynthesis and COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the prostaglandin synthesis pathway and the point of intervention for selective inhibitors like this compound.
Quantitative Data
As this compound is in the early stages of clinical development, comprehensive quantitative data on its clinical efficacy, pharmacokinetics, and safety are not yet publicly available. To provide a relevant framework for researchers, the following tables summarize representative data from other well-studied selective COX-2 inhibitors, Etoricoxib and Celecoxib. It is crucial to note that this data is for illustrative purposes only and does not represent this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition (Illustrative Data)
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Not Publicly Available | 1.4 | Not Publicly Available |
| Celecoxib | 15 | 0.04 | 375 |
| Etoricoxib | 116 | 1.1 | 106 |
| Ibuprofen (Non-selective) | 1.3 | 3.3 | 0.4 |
| Diclofenac (Non-selective) | 0.1 | 0.016 | 6.25 |
Data for Celecoxib, Etoricoxib, Ibuprofen, and Diclofenac are compiled from various sources for comparative purposes.
Table 2: Pharmacokinetic Parameters in Humans (Illustrative Data for Oral Administration)
| Parameter | Etoricoxib (120 mg) | Celecoxib (200 mg) |
| Tmax (hours) | ~1.0 | 2-4 |
| Cmax (ng/mL) | ~3600 | ~705 |
| AUC (ng·h/mL) | ~37,800 | ~2700 |
| Half-life (t½) (hours) | ~22 | ~11 |
| Protein Binding (%) | ~92 | ~97 |
Data compiled from publicly available pharmacokinetic studies of Etoricoxib and Celecoxib.
A notable challenge in the development of the this compound series was the long half-life of the initial clinical candidate (t½ = 360 h). Subsequent optimization led to the discovery of analogs with more favorable half-lives of 57, 13, and 11 hours.
Table 3: Clinical Efficacy in Postoperative Pain (Illustrative Data)
| Study Endpoint | Etoricoxib (120 mg) | Placebo |
| % Patients with ≥50% Pain Relief over 6 hours | 66% | 12% |
| Number Needed to Treat (NNT) for ≥50% Pain Relief | 1.8 | - |
| Median Time to Rescue Medication (hours) | 20 | 2 |
Data from a meta-analysis of single-dose oral Etoricoxib for acute postoperative pain.
Table 4: Common Adverse Events in Clinical Trials (Illustrative Data)
| Adverse Event | Celecoxib (200-400 mg/day) | Non-selective NSAIDs | Placebo |
| Dyspepsia | More frequent than placebo | Similar to Celecoxib | Less frequent than Celecoxib |
| Diarrhea | More frequent than placebo | Similar to Celecoxib | Less frequent than Celecoxib |
| Edema | More frequent than placebo | Similar to Celecoxib | Less frequent than Celecoxib |
| Symptomatic Ulcers and Bleeds | Less frequent than NSAIDs | More frequent than Celecoxib | N/A |
Data from a systematic review of randomized controlled trials of Celecoxib.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following sections describe general methodologies commonly used in the development and evaluation of selective COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to PGH2, which is then further converted to a detectable product, often prostaglandin E2 (PGE2).
-
Procedure:
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Molecular Docking
Objective: To predict the binding mode and interactions of a ligand (e.g., this compound) within the active site of the target protein (COX-2).
Methodology:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (e.g., human COX-2) is obtained from a protein databank (e.g., PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The 3D structure of the ligand is generated and optimized for its lowest energy conformation.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein.
-
The software explores various possible conformations and orientations of the ligand within the binding site.
-
-
Scoring and Analysis:
-
A scoring function is used to estimate the binding affinity for each docked pose.
-
The predicted binding mode with the most favorable score is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
-
Experimental Workflow for Selective COX-2 Inhibitor Development
The following diagram outlines a typical workflow for the discovery and preclinical development of a selective COX-2 inhibitor.
Conclusion
This compound represents a promising selective COX-2 inhibitor with demonstrated potency in preclinical models. Its development highlights a common challenge in drug discovery: optimizing pharmacokinetic properties, such as half-life, to achieve a desirable clinical profile. While specific clinical data for this compound remains limited, the extensive research on other coxibs provides a valuable framework for understanding its potential therapeutic role and safety considerations. As this compound progresses through clinical development, further data will be essential to fully characterize its efficacy, safety, and place in the management of pain and inflammation. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the core scientific principles and methodologies relevant to the study of this compound and other selective COX-2 inhibitors.
A Comprehensive Preclinical Pharmacological Profile of Ocarocoxib and the Archetype of a Selective COX-2 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preclinical pharmacological profile of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Given that publicly available data on this compound is specific yet limited, this document establishes its known characteristics and builds a comprehensive profile by referencing established methodologies and data from other well-characterized selective COX-2 inhibitors. This approach provides a thorough framework for understanding the preclinical evaluation of this class of drugs.
Mechanism of Action: Selective COX-2 Inhibition
This compound is a potent cyclooxygenase-2 (COX-2) inhibitor with a reported IC50 of 1.4 μM.[1] Like other drugs in its class (coxibs), its mechanism of action is the selective inhibition of the COX-2 enzyme isoform.[2][3]
Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][5] Two primary isoforms exist:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[3][6]
-
COX-2: An inducible enzyme, typically found at low levels in tissues but is significantly upregulated by pro-inflammatory stimuli.[3][4] It is the primary source of prostaglandins at sites of inflammation.[7]
By selectively inhibiting COX-2, compounds like this compound can reduce the synthesis of inflammatory prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[6] This selectivity is hypothesized to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2.[5][8]
In Vitro Potency and Selectivity
A critical step in preclinical profiling is to quantify the inhibitor's potency against both COX isoforms to establish its selectivity. This is typically performed using purified enzymes and cell-based assays, such as the human whole blood assay.
Table 1: Comparative In Vitro COX Inhibition Profile of Selective COX-2 Inhibitors
| Compound | Assay Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| This compound | Not Specified | Not Reported | 1.4 | Not Reported | [1] |
| Etoricoxib | Human Whole Blood | 116 | 1.1 | 106 | [9] |
| Celecoxib | Human Dermal Fibroblasts / Lymphoma Cells | 2.8 | 0.091 | 30.8 | [10] |
| Lumiracoxib | Human Whole Blood | 67 | 0.13 | 515 | [11] |
| Valdecoxib | Human Whole Blood | 21.9 | 0.24 | 91.3 | [12] |
| Robenacoxib | Feline Blood (ex vivo) | - | - | 171 |[13] |
Note: Assay conditions and cell types can significantly influence IC50 values, so direct comparisons should be made with caution.
The human whole blood assay is a physiologically relevant method to assess COX-1 and COX-2 inhibition.[9]
-
Objective: To determine the concentration of a test compound required to inhibit prostaglandin production by 50% (IC50) for both COX isoforms in a whole blood matrix.
-
COX-1 Activity (Thromboxane B2 Synthesis):
-
Heparinized human blood is aliquoted and incubated with the test compound or vehicle.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes), which triggers platelet activation and COX-1-mediated conversion of arachidonic acid to Thromboxane A2, which is rapidly hydrolyzed to the stable Thromboxane B2 (TxB2).
-
Plasma is separated, and TxB2 levels are quantified via ELISA or LC-MS.
-
-
COX-2 Activity (Prostaglandin E2 Synthesis):
-
Heparinized human blood is pre-incubated with the test compound.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated for a prolonged period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent Prostaglandin E2 (PGE2) synthesis.
-
Plasma is harvested, and PGE2 levels are measured by ELISA or LC-MS.
-
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of TxB2 (COX-1) and PGE2 (COX-2) against the log concentration of the test compound.
Preclinical Pharmacokinetics (PK)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is vital. For this compound's chemical class (substituted 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids), a key challenge noted was the difficulty in predicting human half-life from preclinical allometric scaling, which led to the use of a microdose strategy for later-generation compounds.[14]
Table 2: Illustrative Pharmacokinetic Parameters of Coxibs in Preclinical Models
| Compound | Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Reference |
|---|---|---|---|---|---|---|
| Lumiracoxib | Rat | Oral | - | 0.5 - 1 | Not Reported | [11] |
| Robenacoxib | Cat | SC | 2 | - | 1.13 | [15] |
| Robenacoxib | Cat | Oral | 2 | - | 3.3 (MRT) | [13] |
| Firocoxib | Horse | Oral | 0.1 | - | ~48 | [16] |
| Mavacoxib | Dog | Oral | 2 | - | Very Long |[17][18] |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; MRT: Mean Residence Time; SC: Subcutaneous.
-
Objective: To determine key pharmacokinetic parameters following administration of a test compound.
-
Animals: Typically male and female Sprague-Dawley rats or CD-1 mice.
-
Administration: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).
-
Sampling: Blood samples are collected from a subset of animals at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Plasma is separated, and the concentration of the parent drug (and potentially metabolites) is quantified using a validated LC-MS/MS method.[19][20]
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.
In Vivo Efficacy Models
The anti-inflammatory, analgesic, and antipyretic properties of a COX-2 inhibitor are confirmed in established animal models.
Table 3: In Vivo Efficacy of Selective COX-2 Inhibitors in Preclinical Models
| Compound | Model | Species | Endpoint | Efficacy (ED50/ID50) | Reference |
|---|---|---|---|---|---|
| Celecoxib | Carrageenan Hyperalgesia | Rat | Pain Threshold | ED30 = 0.81 mg/kg | [10] |
| Lumiracoxib | LPS-stimulated Air Pouch | Rat | PGE2 Inhibition | ID50 = 0.24 mg/kg | [11] |
| Valdecoxib | Carrageenan Air Pouch | Rat | Leukocyte Infiltration | ED50 = 0.06 mg/kg | [12] |
| Valdecoxib | Adjuvant Arthritis | Rat | Paw Swelling | ED50 = 0.03 mg/kg | [12] |
| Etoricoxib | LPS-induced Pyresis | Squirrel Monkey | Fever Reduction | 81% at 3 mg/kg |[9] |
ED50/ED30: Dose for 50%/30% maximal effect; ID50: Dose for 50% inhibition.
This is a classic model of acute inflammation.[10][21]
-
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce paw swelling.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted overnight.
-
The test compound (e.g., this compound) or vehicle is administered orally at various doses.
-
After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat.
-
Paw volume is measured immediately before carrageenan injection and at several time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema for each treated group is determined relative to the vehicle control group. An ED50 value can then be calculated.
Summary and Conclusion
This compound has been identified as a potent selective COX-2 inhibitor. While specific preclinical data remains limited in the public domain, its pharmacological profile can be understood within the well-established framework for this therapeutic class. A comprehensive preclinical evaluation would involve detailed in vitro selectivity assays, multi-species pharmacokinetic analysis, and a battery of in vivo models to confirm its anti-inflammatory, analgesic, and antipyretic efficacy. Key differentiating factors, such as the pharmacokinetic challenges noted for its chemical class, would be a central focus of its development program. The protocols and comparative data presented here serve as a technical guide for the research and development of this compound and future selective COX-2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etoricoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory and analgesic actions of etoricoxib (an NSAID) combined with misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocarocoxib: A Technical Guide to Target Binding and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ocarocoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. This document provides an in-depth technical overview of this compound's interaction with its molecular target, including its binding characteristics and enzyme inhibition kinetics. Detailed experimental methodologies for assessing these parameters are provided, alongside a summary of quantitative data. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Introduction to this compound and its Target: Cyclooxygenase-2
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 isoform over the constitutively expressed COX-1 isoform. The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are often linked to the inhibition of COX-1[1].
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes[2]. These lipid mediators are involved in a wide range of physiological and pathophysiological processes, including inflammation, pain, fever, and platelet aggregation[3]. The expression of COX-2 is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses[2]. By selectively inhibiting COX-2, this compound effectively reduces the synthesis of these pro-inflammatory mediators.
Target Binding and Mechanism of Action
This compound exerts its pharmacological effect by binding to the active site of the COX-2 enzyme, thereby preventing the substrate, arachidonic acid, from accessing the catalytic domain. This inhibition blocks the subsequent production of prostaglandins.
Prostaglandin Synthesis Pathway
The synthesis of prostaglandins is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, are central to this pathway.
References
In Vitro Characterization of Ocarocoxib Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Ocarocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document details the core bioactivity, mechanism of action, and experimental protocols for assessing its efficacy and selectivity. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of this compound.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a key therapeutic strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1). This compound's primary mechanism of action is the blockage of prostaglandin production, which are key mediators of inflammation.[1]
Quantitative Bioactivity of this compound
The in vitro bioactivity of this compound is characterized by its potency in inhibiting the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying this potency.
Table 1: In Vitro Inhibition of Cyclooxygenase Enzymes by this compound
| Analyte | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-2 | 1.4[1] | Data not available |
| This compound | COX-1 | Data not available | Data not available |
Table 2: Comparative In Vitro COX-2 Inhibition of Various Coxibs
| Compound | COX-2 IC50 (µM) |
| This compound | 1.4[1] |
| Celecoxib | Data not available in direct comparison |
| Rofecoxib | Data not available in direct comparison |
| Etoricoxib | Data not available in direct comparison |
Mechanism of Action: COX-2 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.
COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay determines the IC50 values of this compound for both COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This includes the COX assay buffer, COX probe, heme, human recombinant COX-1 and COX-2 enzymes, and arachidonic acid substrate. Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well black plate, designate wells for background, 100% initial activity (positive control), and various concentrations of this compound.
-
Reaction Mixture: To each well, add the COX assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add the serially diluted this compound to the designated wells. For the 100% initial activity wells, add the vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of this compound to inhibit the production of PGE2 in a cellular context, typically using macrophages or monocytes stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for the cell-based PGE2 production assay.
Methodology:
-
Cell Culture: Seed a suitable cell line, such as RAW 264.7 murine macrophages, into 24-well plates and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 1-2 hours to allow for drug uptake.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS), to the wells to induce COX-2 expression and PGE2 production.
-
Further Incubation: Incubate the plates for an extended period (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
Conclusion
This compound is a potent inhibitor of the COX-2 enzyme. The in vitro characterization of its bioactivity is crucial for understanding its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for assessing the potency, selectivity, and cellular efficacy of this compound. Further studies to determine the COX-1 IC50, binding affinity (Ki), and direct comparative analyses with other coxibs would provide a more complete in vitro profile of this compound.
References
Ocarocoxib: A Technical Guide for Inflammatory Response Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has undergone early-phase clinical development. Due to the limited publicly available data on this compound, this technical guide leverages comprehensive data from analogous, well-characterized selective COX-2 inhibitors, such as Etoricoxib and Celecoxib, to provide a representative technical overview. This guide is intended to serve as a foundational resource for research and development professionals interested in the therapeutic potential of this compound and similar molecules in modulating the inflammatory response.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound is designed to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2). The anti-inflammatory, analgesic, and antipyretic effects of this compound and other "coxibs" stem from their ability to block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, the selectivity of this compound for COX-2 is intended to reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1, which plays a protective role in the gastric mucosa.[3][4]
The Arachidonic Acid Cascade and the Role of COX-2
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, including PGE2.[4] PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and sensitization of nociceptors. By selectively inhibiting COX-2, this compound is expected to effectively suppress the production of these pro-inflammatory prostaglandins at the site of inflammation.[5]
Preclinical Efficacy and Selectivity
The preclinical evaluation of a selective COX-2 inhibitor like this compound typically involves a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy in models of inflammation and pain.
In Vitro COX-1/COX-2 Inhibition
A key in vitro assay for characterizing COX inhibitors is the human whole blood assay. This assay measures the inhibition of COX-1 (via thromboxane B2 production) and COX-2 (via lipopolysaccharide-induced prostaglandin E2 synthesis).[2] The ratio of the IC50 values for COX-1 to COX-2 provides a measure of the compound's selectivity for COX-2.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Etoricoxib | 1.1 ± 0.1 | 116 ± 8 | 106 |
| Celecoxib | 0.05 | 0.25 | 7.6 |
| Rofecoxib | Not specified | Not specified | 35 |
| Valdecoxib | Not specified | Not specified | 30 |
Table 1: Representative In Vitro COX Inhibition Data from Human Whole Blood Assays. Data for Etoricoxib and Celecoxib are presented as examples.[2]
In Vivo Models of Inflammation and Pain
The anti-inflammatory and analgesic properties of selective COX-2 inhibitors are typically evaluated in various animal models.
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The efficacy of an anti-inflammatory agent is determined by its ability to reduce this swelling.[6]
-
LPS-Induced Pyresis: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce fever (pyrexia) in animal models. The antipyretic effect of a compound is measured by its ability to reduce the LPS-induced increase in body temperature.[7][8]
| Model | Compound | ID50 (mg/kg) |
| Carrageenan-Induced Paw Edema (Rat) | Etoricoxib | 0.64 |
| LPS-Induced Pyresis (Rat) | Etoricoxib | 0.88 |
| Adjuvant-Induced Arthritis (Rat) | Etoricoxib | 0.6 |
Table 2: Representative In Vivo Efficacy Data for Etoricoxib in Rat Models of Inflammation and Pain.[2][9]
Clinical Efficacy in Inflammatory Conditions
Clinical trials for selective COX-2 inhibitors like this compound typically focus on their efficacy in treating the signs and symptoms of chronic inflammatory conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA).
Osteoarthritis
Clinical studies in osteoarthritis often assess improvements in pain, physical function, and patient global assessment of disease status.
| Study | Treatment Groups | Duration | Key Efficacy Outcomes |
| Celecoxib vs. Placebo (Meta-analysis) | Celecoxib 200 mg/day vs. Placebo | ~10-13 weeks | Significantly improved OA total score (MD = -4.41), pain subscale score (MD = -0.86), and function subscale score (MD = -2.90) compared to placebo.[10][11] |
| Celecoxib vs. Placebo (Cochrane Review) | Celecoxib 200 mg/day vs. Placebo | Not specified | Slight reduction in pain (3% absolute improvement) and slight improvement in physical function (4% absolute improvement) compared to placebo.[12] |
Table 3: Representative Clinical Efficacy Data for Celecoxib in Osteoarthritis.
Rheumatoid Arthritis
In rheumatoid arthritis, a key efficacy measure is the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.[13]
| Study | Treatment Groups | Duration | ACR20 Response Rate |
| Etoricoxib vs. Placebo and Naproxen | Etoricoxib 90 mg/day vs. Placebo vs. Naproxen 500 mg twice daily | 12 weeks | Etoricoxib: 59%, Placebo: 41%, Naproxen: 58%[14][15] |
| Etoricoxib vs. Placebo and Naproxen (US sites) | Etoricoxib 90 mg/day vs. Placebo vs. Naproxen 500 mg twice daily | 12 weeks | Etoricoxib: 53%, Placebo: 21%, Naproxen: 39%[13][16] |
Table 4: Representative Clinical Efficacy Data for Etoricoxib in Rheumatoid Arthritis.
Experimental Protocols
The following are representative protocols for key preclinical assays used to evaluate selective COX-2 inhibitors.
Human Whole Blood Assay for COX-2 Inhibition
-
Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.
-
Incubation with Test Compound: Aliquot whole blood into tubes containing various concentrations of this compound or a vehicle control. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[17][18]
-
LPS Stimulation: Add lipopolysaccharide (LPS) to each tube to induce COX-2 expression and activity.
-
Incubation: Incubate the samples for an extended period (e.g., 24 hours) at 37°C to allow for PGE2 production.[19]
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the percent inhibition of PGE2 synthesis for each this compound concentration and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the laboratory environment.
-
Drug Administration: Administer this compound or a vehicle control orally or via intraperitoneal injection at a predetermined time before carrageenan injection.[20]
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer.[20]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[1][6]
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal. Determine the percentage inhibition of edema by this compound compared to the vehicle control group.
LPS-Induced Pyresis in Rats
-
Animal Preparation: Implant a temperature probe into the abdominal cavity or rectum of rats and allow them to recover.
-
Baseline Temperature: Record the baseline body temperature of the rats.
-
Drug Administration: Administer this compound or a vehicle control.
-
LPS Injection: Inject LPS intraperitoneally to induce a febrile response.[8][21]
-
Temperature Monitoring: Monitor the body temperature of the rats at regular intervals for several hours.
-
Data Analysis: Calculate the change in body temperature from baseline for each group. Determine the ability of this compound to reduce the febrile response compared to the control group.
Conclusion
This compound, as a selective COX-2 inhibitor, holds promise for the treatment of inflammatory conditions by specifically targeting the enzymatic pathway responsible for the production of pro-inflammatory prostaglandins. The technical information and experimental protocols outlined in this guide, based on extensive research on analogous compounds, provide a robust framework for the continued investigation and development of this compound and other novel selective COX-2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic profile of this compound.
References
- 1. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. inotiv.com [inotiv.com]
- 7. rootspress.org [rootspress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multinational randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis [ISRCTN25142273] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. catalog.data.gov [catalog.data.gov]
- 16. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dialnet.unirioja.es [dialnet.unirioja.es]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Ocarocoxib in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. As with other coxibs, its mechanism of action is centered on the modulation of the arachidonic acid cascade, specifically by inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This document provides detailed application notes and protocols for the in vivo evaluation of this compound in rodent models, covering efficacy, pharmacokinetics, and safety aspects. The methodologies outlined are based on established protocols for similar selective COX-2 inhibitors.
Signaling Pathway of this compound
The primary target of this compound is the COX-2 enzyme. The binding of this compound to COX-2 inhibits its catalytic activity, leading to a reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2). This, in turn, alleviates inflammatory responses and pain.
Caption: this compound's Mechanism of Action.
Experimental Workflow for In Vivo Rodent Studies
A typical workflow for the in vivo evaluation of a novel COX-2 inhibitor like this compound involves a tiered approach, starting with safety and pharmacokinetic profiling, followed by efficacy testing in relevant disease models.
Caption: In Vivo Experimental Workflow.
Data Presentation
Table 1: Pharmacokinetic Parameters of Celecoxib in Rats
| Parameter | Value (Mean ± SD) | Route | Dose (mg/kg) | Reference |
| T1/2 (h) | 2.8 ± 0.7 | Oral | 5 | [1] |
| Vd (L/kg) | 2.3 ± 0.6 | Oral | 5 | [1] |
| Oral Bioavailability | 0.59 | Oral | 5 | [1] |
| Excretion (Urine) | 9.6% (male), 10.6% (female) | IV (radiolabeled) | Not specified | [2] |
| Excretion (Feces) | 91.7% (male), 91.3% (female) | IV (radiolabeled) | Not specified | [2] |
Table 2: Comparative Efficacy of Robenacoxib in a Mouse Surgical Model
| Treatment Group | Dose (mg/kg) | Route | Efficacy Endpoint (Secondary Hyperalgesia) | Reference |
| Robenacoxib | 32 | SC | Protection at 24 and 48 hours | [3] |
| Carprofen | 5 | SC | Protection at 24 and 48 hours | [4] |
| Saline Control | - | SC | No protection | [3][4] |
Table 3: Toxicity Data for Rofecoxib in Rats
| Study Duration | NOEL (No Observed Effect Level) | Observed Effect | Reference |
| 27 Weeks | 2 mg/kg/day | Small intestinal ulcer at 5 mg/kg/day | [5] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Acute Inflammation)
This model is a widely used and validated method to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Adjuvant-Induced Arthritis in Rats (for Chronic Inflammation)
This model mimics some aspects of rheumatoid arthritis in humans and is suitable for evaluating the efficacy of anti-inflammatory drugs in a chronic setting.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-180 g)
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Calipers
Procedure:
-
On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.
-
From day 14 to day 28 (or as determined by the study design), administer this compound or vehicle daily.
-
Monitor the paw volume of both hind paws using calipers every 2-3 days.
-
Assess the arthritis index based on a scoring system for erythema, swelling, and joint deformity.
-
At the end of the study, collect blood for biomarker analysis (e.g., cytokines) and tissues for histopathological examination.
Protocol 3: Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the basic pharmacokinetic profile of this compound.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation (250-300 g)
-
This compound
-
Vehicle
-
Analytical standards for this compound and its potential metabolites
-
LC-MS/MS or HPLC system
Procedure:
-
Fast the rats overnight.
-
Administer a single dose of this compound intravenously (i.v.) or orally (p.o.).
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[1]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS or HPLC method.[1]
-
Calculate pharmacokinetic parameters such as half-life (T1/2), volume of distribution (Vd), clearance (CL), and bioavailability (F) using appropriate software.
Protocol 4: Acute Toxicity Study in Mice
This study is designed to determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound.
Materials:
-
Male and female Swiss Webster or C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle
Procedure:
-
Administer single escalating doses of this compound to different groups of mice (e.g., 10, 50, 100, 500, 1000 mg/kg).
-
Observe the animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.[7]
-
Record body weight changes.
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Determine the MTD, which is the highest dose that does not cause significant toxicity or mortality.[7]
References
- 1. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Efficacy and Hematologic Effects of Robenacoxib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ocarocoxib Administration in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] The overexpression of COX-2 is implicated in the pathophysiology of several diseases, including cancer, where it contributes to inflammation, angiogenesis, and tumor progression.[1] this compound's selective inhibition of COX-2 makes it a valuable tool for in vitro studies aimed at elucidating the role of the COX-2 signaling pathway in various cellular processes and for the preclinical evaluation of novel therapeutic strategies. These application notes provide a comprehensive protocol for the administration of this compound in cell culture experiments, including data on its efficacy and a detailed examination of its mechanism of action.
Quantitative Data Summary
Due to the limited availability of published cell-line-specific IC50 values for this compound's anti-proliferative effects, the following table includes the known IC50 for its primary target, COX-2, and representative IC50 values for the structurally and mechanistically similar COX-2 inhibitor, Celecoxib, in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound in your specific cell line of interest.
| Compound | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | COX-2 Enzyme | 1.4 | [1] |
| Celecoxib | U251 (Glioblastoma) | 11.7 | [2] |
| Celecoxib | HCT116 (Colon Cancer) | 22.4 | [3] |
| Celecoxib | HepG2 (Liver Cancer) | Intermediate | [2] |
| Celecoxib | MCF-7 (Breast Cancer) | Intermediate | [2] |
| Celecoxib | HeLa (Cervical Cancer) | 37.2 | [2] |
| Celecoxib | KB (Oral Cancer) | Significant cytotoxicity at ≥25 µM | [4] |
| Celecoxib | Saos-2 (Osteosarcoma) | Significant cytotoxicity at ≥25 µM | [4] |
| Celecoxib | 1321N (Astrocytoma) | Significant cytotoxicity at ≥25 µM | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at a concentration of 100 mg/mL (304.73 mM).[1] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder and dissolve it in the required volume of DMSO.
-
Gentle warming and/or sonication may be necessary to fully dissolve the compound.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of the prepared this compound working solutions or the vehicle control medium to each well.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, or RNA extraction.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
At the end of the treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
This compound Experimental Workflow
References
Application Notes and Protocol: Ocarocoxib Formulation for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction Ocarocoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor investigated for its anti-inflammatory properties.[1][2] Like many small molecule inhibitors, this compound has poor aqueous solubility, which presents a significant challenge for in vivo studies requiring oral administration.[3] Proper formulation is critical to ensure accurate and consistent dosing, as well as to maximize bioavailability in preclinical animal models such as mice.
These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in mice. The methods described utilize common and well-characterized excipients to create either clear solutions or homogenous suspensions.
2.0 Physicochemical Properties of this compound A summary of this compound's key properties is essential for understanding its formulation requirements.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆F₆O₄ | [4] |
| Molecular Weight | 328.16 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][3] |
| CAS Number | 215122-22-8 | [1][4] |
| Solubility (In Vitro) | DMSO: 100 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
3.0 Recommended Formulations for Oral Gavage Due to its hydrophobic nature, this compound requires a non-aqueous or co-solvent vehicle system for oral administration. Below are recommended formulations that have been documented to achieve clear solutions or are standard for poorly soluble compounds.
| Formulation ID | Vehicle Composition | Achievable Concentration | Formulation Type | Notes |
| F-01 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | Solution | A common choice for lipophilic compounds. Corn oil is generally well-tolerated in mice.[1][5] |
| F-02 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Solution | SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent that encapsulates the drug. |
| F-03 | 0.5% (w/v) CMC-Na + 0.1% (v/v) Tween 80 in Water | Dependent on Compound | Suspension | A standard vehicle for creating uniform suspensions of insoluble compounds.[5][6] |
Experimental Protocols
4.1 Protocol F-01: this compound in 10% DMSO / 90% Corn Oil
This protocol yields a clear solution suitable for direct oral gavage.
4.1.1 Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or higher
-
Corn oil, USP grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (water bath)
-
Analytical balance
4.1.2 Preparation Workflow
Caption: Workflow for preparing this compound in a DMSO/Corn Oil vehicle.
4.1.3 Step-by-Step Procedure
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, dose, and administration volume (typically 5-10 mL/kg). For a 20g mouse receiving a 10 mL/kg dose, the volume is 0.2 mL.
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Example: To prepare 5 mL of a 2 mg/mL solution, weigh 10 mg of this compound.
-
-
Add DMSO: Add 10% of the final desired volume of DMSO to the vial containing the this compound.
-
Example: For a final volume of 5 mL, add 0.5 mL of DMSO.
-
-
Dissolve the Compound: Vortex the mixture vigorously. If the solid does not completely dissolve, place the vial in a water bath sonicator for 5-10 minutes until a clear solution is obtained.[1][7]
-
Add Corn Oil: Add 90% of the final desired volume of corn oil to the solution.
-
Example: For a final volume of 5 mL, add 4.5 mL of corn oil.
-
-
Final Mixing: Vortex the vial thoroughly to ensure a homogenous solution.
-
Storage: This formulation should be prepared fresh. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before use. Vortex again before administration.
4.2 Protocol F-03: this compound in 0.5% CMC-Na / 0.1% Tween 80
This protocol is a common alternative for compounds that do not readily dissolve, creating a homogenous suspension. It is critical to ensure the suspension is uniform before each administration.
4.2.1 Component Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 215122-22-8|DC Chemicals [dcchemicals.com]
- 3. This compound|215122-22-8|MSDS [dcchemicals.com]
- 4. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Ocarocoxib: Inducing Apoptosis in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocarocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action and protocols for evaluating the pro-apoptotic effects of this compound. The information presented is intended to guide researchers in designing and executing experiments to investigate the efficacy of this compound in their specific cancer models.
Mechanism of Action
This compound induces apoptosis through both COX-2 dependent and independent pathways. The primary mechanisms involve the activation of the intrinsic mitochondrial pathway of apoptosis and modulation of key survival signaling pathways.[1][2]
Key Signaling Pathways in this compound-Induced Apoptosis
This compound treatment in cancer cells converges on the activation of the mitochondrial apoptosis pathway. This is characterized by a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][3] Cytoplasmic cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and subsequent activation of caspase-9, an initiator caspase.[1] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[1][4]
Activated caspase-3 is a central executioner of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis.[1] this compound has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, further promoting mitochondrial outer membrane permeabilization.[3]
Furthermore, this compound can inhibit pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways.[5] By inhibiting Akt phosphorylation and the nuclear translocation of NF-κB, this compound reduces the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.
Quantitative Data Summary
The following tables summarize the inhibitory concentration (IC50) values and apoptosis rates observed in various cancer cell lines upon treatment with this compound (Celecoxib).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | [6] |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | [6] |
| CAOV3 | Ovarian Carcinoma | >70 (after 72h) | [7] |
| OVCAR3 | Ovarian Carcinoma | >70 (after 72h) | [7] |
| SKOV3 | Ovarian Carcinoma | >70 (after 72h) | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | [8] |
| SK-BR-3 | Breast Cancer | Not specified | [8] |
| HT-29 | Colorectal Adenocarcinoma | Not specified | [9] |
| HeLa | Cervical Cancer | Not specified | [9] |
| A-2780-s | Ovarian Cancer | Not specified | [9] |
Table 2: Apoptosis Rates Induced by this compound in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Citation |
| SCC-4 | IC50 | 48 | 28.2 (early) | [10] |
| SCC-4 | IC50 | 48 | 3.9 (late) | [10] |
| SCL-I | 50 (with TRAIL) | 48 | 64 | [6] |
| SCL-II | 50 (with TRAIL) | 48 | 29 | [6] |
| SCC-12 | 50 (with TRAIL) | 48 | 38 | [6] |
| SCC-13 | 50 (with TRAIL) | 48 | 25 | [6] |
| MDA-MB-231 | Various | 24-48 | Dose-time dependent increase | [8] |
| SK-BR-3 | Various | 24-48 | Dose-time dependent increase | [8] |
Experimental Protocols
Cell Culture Protocols
OVCAR-3 (Human Ovarian Adenocarcinoma)
-
Growth Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum and 0.01 mg/mL bovine insulin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach approximately 80-85% confluence, rinse with 1X PBS, and detach using Accutase®. Neutralize with growth medium, centrifuge, and resuspend in fresh medium for passaging.
Caco-2 (Human Colorectal Adenocarcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) with 20% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: At 80% confluency, wash with D-PBS and detach using Trypsin-EDTA. Neutralize with complete growth medium, pellet the cells, and resuspend for plating.
SCC-25 (Human Tongue Squamous Cell Carcinoma)
-
Growth Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium supplemented with 400 ng/mL hydrocortisone and 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Rinse the cell layer with 0.25% (w/v) Trypsin- 0.53 mM EDTA solution. Once detached, add complete growth medium, aspirate, and aliquot to new culture vessels.
Jurkat (Human T-cell Leukemia)
-
Growth Medium: RPMI-1640 medium with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Subculturing: Transfer the cell suspension to a centrifuge tube, pellet the cells, and resuspend in fresh medium at the desired density.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL with 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting Protocols
1. Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. Recommended primary antibody dilutions:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Celecoxib activates a novel mitochondrial apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib induces apoptosis via a mitochondria‑dependent pathway in the H22 mouse hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
- 7. Celecoxib inhibits cellular growth, decreases Ki-67 expression and modifies apoptosis in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 12. 2.6. Western blot analysis of poly (ADP-ribose) polymerase (PARP) expression [bio-protocol.org]
- 13. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Ocarocoxib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Ocarocoxib, a novel selective cyclooxygenase-2 (COX-2) inhibitor, on key signaling pathways implicated in cancer and inflammation. The protocols detailed below are designed for Western blot analysis to quantify changes in protein expression and phosphorylation status within the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB signaling cascades.
Introduction
This compound is a next-generation COX-2 inhibitor with potential applications in oncology and inflammatory diseases.[1][2] Like other coxibs, its mechanism of action is thought to extend beyond the inhibition of prostaglandin synthesis, involving the modulation of critical intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.[3][4] Western blot analysis is a powerful technique to elucidate these molecular mechanisms by detecting specific proteins and their post-translational modifications, such as phosphorylation, which is a key indicator of pathway activation.[5][6][7] This document outlines the protocols for utilizing Western blotting to analyze the impact of this compound on the MAPK, PI3K/Akt, and NF-κB signaling pathways.
Signaling Pathways Overview
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[8][9] Key components of this pathway that are often analyzed by Western blot include the phosphorylated forms of ERK1/2, JNK, and p38.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation.[10][11] Dysregulation of this pathway is a common feature in many cancers.[12] Key proteins for Western blot analysis include the phosphorylated forms of Akt and its downstream targets like mTOR.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in the inflammatory response and cell survival.[13] Its activation is implicated in the pathogenesis of inflammatory diseases and cancer.[14] Western blot analysis typically focuses on the levels of IκBα and the phosphorylation of the p65 subunit of NF-κB.
Caption: this compound's interference with the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for Western blot analysis of this compound-treated cells.
Caption: General workflow for Western blot analysis.
Quantitative Data Summary
The following tables present hypothetical quantitative data from Western blot analysis of cancer cell lines treated with this compound for 24 hours. Data is represented as the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on MAPK Pathway Activation
| Treatment | p-ERK1/2 / ERK1/2 | p-JNK / JNK | p-p38 / p38 |
| Control (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 |
| This compound (10 µM) | 0.65 ± 0.04 | 0.72 ± 0.05 | 0.68 ± 0.03 |
| This compound (50 µM) | 0.32 ± 0.03 | 0.41 ± 0.04 | 0.35 ± 0.02 |
Table 2: Effect of this compound on PI3K/Akt Pathway Activation
| Treatment | p-Akt (Ser473) / Akt | p-mTOR / mTOR |
| Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.09 |
| This compound (10 µM) | 0.58 ± 0.06 | 0.61 ± 0.07 |
| This compound (50 µM) | 0.25 ± 0.04 | 0.29 ± 0.05 |
Table 3: Effect of this compound on NF-κB Pathway Activation
| Treatment | IκBα / β-actin | p-p65 / p65 |
| Control (DMSO) | 1.00 ± 0.10 | 1.00 ± 0.08 |
| This compound (10 µM) | 1.45 ± 0.12 | 0.67 ± 0.06 |
| This compound (50 µM) | 1.89 ± 0.15 | 0.34 ± 0.04 |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution to the desired final concentrations (e.g., 10 µM and 50 µM) in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Sonicate the lysate briefly to shear DNA and reduce viscosity.[7]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting[7][16][17]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples and a pre-stained molecular weight marker onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-ERK, anti-Akt, anti-p65) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To detect total protein levels or other proteins, the membrane can be stripped of the primary and secondary antibodies and re-probed following the manufacturer's protocol.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the protein of interest to the intensity of the corresponding loading control (e.g., β-actin or GAPDH) for each sample.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression between control and this compound-treated groups.
References
- 1. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. MAPK inhibitors protect against early-stage osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K/AKT signaling pathway prevents blood-induced heterotopic ossification of the injured tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]
- 14. Celecoxib induced apoptosis against different breast cancer cell lines by down-regulated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow cytometry analysis of immune cells treated with Ocarocoxib
Application Note: Ocarocoxib
Analysis of Immune Cell Modulation by this compound Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostanoids, such as prostaglandin E2 (PGE2).[2][3][4] In normal tissues, COX-2 is typically unexpressed but is rapidly induced by pro-inflammatory stimuli, playing a critical role in inflammation, pain, and fever.[5] Dysregulation of the COX-2/PGE2 pathway is implicated in various pathologies, including cancer, where it can promote an immunosuppressive tumor microenvironment.[6][7] The COX-2-PGE2 pathway influences a wide range of immune cells, including T cells, B cells, natural killer (NK) cells, and antigen-presenting cells like dendritic cells and macrophages.[6][8] This application note provides a detailed protocol for analyzing the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs) using multi-color flow cytometry.
Principle of the Assay
This protocol utilizes flow cytometry to quantify changes in immune cell populations, their activation status, and cytokine production following in vitro treatment with this compound. PBMCs are cultured with and without the drug, and in the presence or absence of stimuli, to assess its impact on immune cell function. By using a panel of fluorescently-conjugated antibodies against specific cell surface and intracellular markers, researchers can dissect the phenotypic and functional consequences of COX-2 inhibition on individual immune cell subsets within a heterogeneous population.
Experimental Protocols
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from healthy donors into heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Adjust cell density to 2 x 10⁶ cells/mL.
2. In Vitro Treatment with this compound
-
Plate 1 mL of the PBMC suspension (2 x 10⁶ cells) into each well of a 24-well plate.
-
Prepare stock solutions of this compound in DMSO. Further dilute in complete RPMI medium to create working concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the this compound working solutions or a vehicle control (DMSO) to the appropriate wells.
-
For analysis of cytokine production, add a stimulation cocktail (e.g., Cell Stimulation Cocktail containing PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture, as per the manufacturer's instructions. For analysis of B cell differentiation, cells may be stimulated with CpG plus anti-IgM.[9]
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., 24h for activation markers, 72h for proliferation or differentiation).
3. Antibody Staining for Flow Cytometry
-
Surface Staining:
-
Harvest cells from the wells and transfer to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Add the pre-titrated antibody cocktail for surface markers (e.g., anti-CD3, CD4, CD8, CD19, CD25, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Intracellular Staining (for cytokines or transcription factors):
-
Following surface staining, resuspend the cell pellet in 1 mL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™).
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Perm/Wash buffer.
-
Resuspend the pellet in 100 µL of Perm/Wash buffer and add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-10, anti-Blimp-1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Perm/Wash buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.
-
4. Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Use a sequential gating strategy to identify cell populations of interest (e.g., gate on lymphocytes, then singlets, then T cells (CD3+), followed by CD4+ and CD8+ subsets).
-
Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for markers of interest in both control and this compound-treated samples.
Data Presentation
The following tables represent hypothetical, yet plausible, data demonstrating the effects of this compound on immune cell parameters.
Table 1: Effect of this compound on the Frequency of Major PBMC Subsets.
| Treatment | T Cells (CD3⁺) % | B Cells (CD19⁺) % | NK Cells (CD3⁻CD56⁺) % | Monocytes (CD14⁺) % |
| Vehicle Control | 65.2 ± 3.1 | 10.5 ± 1.2 | 12.1 ± 1.8 | 11.5 ± 2.0 |
| This compound (1 µM) | 64.8 ± 2.9 | 10.3 ± 1.5 | 11.9 ± 1.6 | 11.8 ± 2.2 |
| This compound (10 µM) | 65.5 ± 3.5 | 10.1 ± 1.3 | 12.3 ± 2.0 | 11.2 ± 1.9 |
Data are presented as mean ± SD (n=4). No significant changes were observed in the frequency of major immune cell populations after 48h of treatment.
Table 2: this compound Reduces T Cell Activation and Pro-inflammatory Cytokine Production.
| Treatment (Stimulated) | CD4⁺ T Cells | CD8⁺ T Cells |
| Activation (% CD69⁺) | ||
| Vehicle Control | 45.8 ± 4.2 | 52.3 ± 5.1 |
| This compound (1 µM) | 38.1 ± 3.8 | 42.5 ± 4.5 |
| This compound (10 µM) | 25.4 ± 3.1 | 29.8 ± 3.6 |
| Cytokine Prod. (% TNF-α⁺) | ||
| Vehicle Control | 35.2 ± 3.9 | 41.7 ± 4.8 |
| This compound (1 µM) | 26.9 ± 3.3 | 30.1 ± 4.1 |
| This compound (10 µM) | 18.1 ± 2.5 | 20.5 ± 3.0 |
Data are presented as mean ± SD (n=4). Cells were stimulated with PMA/Ionomycin for 6h. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Table 3: this compound Impairs B Cell Differentiation into Antibody-Secreting Cells.
| Treatment (Stimulated) | Plasmablasts (% CD19⁺CD38ʰⁱ) | Blimp-1 Expression (MFI in CD19⁺) |
| Vehicle Control | 12.4 ± 1.5 | 15,400 ± 1,250 |
| This compound (1 µM) | 9.5 ± 1.1 | 11,200 ± 980 |
| This compound (10 µM) | 5.8 ± 0.9 | 7,800 ± 850 |
Data are presented as mean ± SD (n=4). Cells were stimulated for 72h. Inhibition of COX-2 has been shown to reduce the generation of CD38⁺ antibody-secreting cells and attenuate the expression of the essential plasma cell transcription factor Blimp-1.[9] *p < 0.05, **p < 0.01 vs. Vehicle Control.
Visualizations
Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: Workflow for flow cytometry analysis of this compound-treated immune cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 8. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells [mdpi.com]
- 9. Inhibition of cyclooxygenase-2 impairs the expression of essential plasma cell transcription factors and human B-lymphocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ocarocoxib Dosage for In Vivo Inflammation Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ocarocoxib, a selective COX-2 inhibitor, in preclinical in vivo inflammation models. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo inflammation model?
A1: The optimal starting dose for this compound will depend on the specific animal model, species, and the desired level of COX-2 inhibition. As a general guideline, a literature review of similar selective COX-2 inhibitors can provide a valuable starting point. For instance, in rodent models of acute inflammation like carrageenan-induced paw edema, doses of celecoxib ranging from 3 to 30 mg/kg have been shown to be effective.[1][2] For chronic models such as collagen-induced arthritis in mice, celecoxib has been used at doses around 15 mg/kg administered twice daily. It is crucial to perform a dose-response study to determine the optimal efficacious and well-tolerated dose for your specific experimental conditions.
Q2: How should I prepare this compound for oral administration in rodents?
A2: this compound, like many other coxibs, is likely to be poorly soluble in water. Therefore, a suitable vehicle is required for effective oral administration. Common vehicles for poorly soluble compounds in rodent studies include:
-
0.5% (w/v) Methylcellulose (MC) in water: A widely used, well-tolerated suspending agent.
-
Corn oil: Can be effective for lipophilic compounds.
-
Polyethylene glycol 400 (PEG 400): A water-miscible solvent, often used in a mixture with water or saline.
-
Dimethyl sulfoxide (DMSO): Should be used with caution and at low concentrations (e.g., 10% v/v) due to potential toxicity.[3]
It is recommended to first test the solubility and stability of this compound in a few selected vehicles. The final formulation should be a homogenous suspension or solution to ensure accurate dosing.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] In the inflammatory cascade, various stimuli (e.g., cytokines, endotoxins) lead to the induction of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (PGs), such as PGE2. These prostaglandins are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in important physiological functions like gastric cytoprotection and platelet aggregation.[4][5]
Troubleshooting Guides
Problem 1: I am not observing a significant anti-inflammatory effect with this compound in my model.
Possible Causes and Solutions:
-
Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration at the site of inflammation.
-
Solution: Perform a dose-response study with a wider range of this compound concentrations.
-
-
Poor Bioavailability: The vehicle used for administration may not be optimal for this compound's absorption.
-
Solution: Test alternative vehicles to improve solubility and absorption. For oral dosing, ensure the formulation is a stable and uniform suspension. Consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, if oral bioavailability is a persistent issue.
-
-
Timing of Administration: The drug may not have been administered at the optimal time relative to the inflammatory stimulus.
-
Solution: Review the pharmacokinetic profile of this compound (if available) or similar coxibs to determine the time to maximum plasma concentration (Tmax). Administer the compound such that peak concentrations coincide with the peak of the inflammatory response.
-
-
Model-Specific Insensitivity: The chosen inflammation model may not be primarily driven by COX-2 mediated pathways.
-
Solution: Confirm that the inflammatory mediators in your model are sensitive to COX-2 inhibition by reviewing the literature for your specific model or by using a positive control with a known mechanism of action.
-
Problem 2: I am observing unexpected side effects or toxicity in my study animals.
Possible Causes and Solutions:
-
Off-Target Effects at High Doses: Although this compound is a selective COX-2 inhibitor, high doses may lead to the inhibition of COX-1, potentially causing gastrointestinal or renal side effects. Some studies have shown that high doses of celecoxib can lose their anti-inflammatory efficacy.[6]
-
Solution: Reduce the dose of this compound. If a higher dose is required for efficacy, consider co-administration of a gastroprotective agent, although this may confound the results. Closely monitor animals for any signs of distress, changes in body weight, or altered behavior.
-
-
Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially with chronic administration.
-
Solution: Include a vehicle-only control group in your study to differentiate between vehicle- and drug-related effects. If vehicle toxicity is suspected, switch to a more inert vehicle like methylcellulose.
-
-
Species-Specific Sensitivity: The chosen animal species may be particularly sensitive to the effects of COX-2 inhibitors.
-
Solution: Consult the literature for information on the safety of coxibs in your specific animal model and species. Consider using a different species if sensitivity is a known issue.
-
Problem 3: I am observing high variability in the anti-inflammatory response between animals in the same treatment group.
Possible Causes and Solutions:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the drug can lead to variable exposure.
-
Solution: Ensure that the drug formulation is homogenous and that each animal receives the correct dose based on its body weight. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
-
Biological Variability: Individual differences in drug metabolism and inflammatory response are inherent in in vivo studies.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched and are housed under identical conditions to minimize environmental sources of variability.
-
-
Variability in Inflammation Induction: The method of inducing inflammation may not be consistent across all animals.
Quantitative Data Summary
The following tables summarize typical dosage ranges and pharmacokinetic parameters for various selective COX-2 inhibitors in common in vivo inflammation models. This data can serve as a reference when designing studies with this compound.
Table 1: Recommended Dosage Ranges of Selective COX-2 Inhibitors in Rodent Inflammation Models
| Compound | Model | Species | Route | Effective Dose Range | Reference(s) |
| Celecoxib | Carrageenan-Induced Paw Edema | Rat | Oral | 3 - 30 mg/kg | [1][2] |
| Collagen-Induced Arthritis | Mouse | Oral | 15 mg/kg (BID) | ||
| Etoricoxib | Collagen-Induced Arthritis | Mouse | Oral | 10 - 20 mg/kg | [12] |
Table 2: Pharmacokinetic Parameters of Selective COX-2 Inhibitors in Preclinical Species
| Compound | Species | Route | Bioavailability (%) | T½ (hours) | Reference(s) |
| Celecoxib | Rat | Oral | ~40 | 2-6 | [13] |
| Robenacoxib | Dog | Oral | 62-84 | 1.2 | [14] |
| Firocoxib | Horse | Oral | ~79 | ~30-40 | [14][15] |
| Mavacoxib | Dog | Oral | 46 (fasted) - 87 (fed) | ~17-44 | [16] |
| Etoricoxib | Human | Oral | ~100 | ~22 | [17][18] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration: Administer this compound or vehicle orally via gavage at a predetermined time (e.g., 1 hour) before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
2. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis.
-
Animals: DBA/1 mice (8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) in the same manner.
-
-
Drug Administration: Begin administration of this compound or vehicle on a prophylactic (e.g., from day 0) or therapeutic (e.g., after the onset of clinical signs) regimen.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint rigidity.
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
Visualizations
COX-2 Signaling Pathway in Inflammation
Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of this compound.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: A typical experimental workflow for the carrageenan-induced paw edema model.
Logical Relationship for Troubleshooting Lack of Efficacy
Caption: A decision tree for troubleshooting a lack of efficacy with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. dvm360.com [dvm360.com]
- 5. dvm360.com [dvm360.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced edema: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openaccessjournals.com [openaccessjournals.com]
Preventing Ocarocoxib precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ocarocoxib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its primary mechanism of action is to block the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, this compound exerts anti-inflammatory effects.[1]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the drug to come out of solution and form a precipitate.
Q3: What are the common factors that contribute to drug precipitation in cell culture?
A3: Several factors can contribute to drug precipitation in cell culture, including:
-
Temperature fluctuations: Changes in temperature can decrease the solubility of some compounds.
-
High drug concentration: Exceeding the solubility limit of the drug in the final culture medium will lead to precipitation.
-
pH of the medium: The solubility of some drugs is pH-dependent.
-
Interactions with media components: Components of the culture medium, such as salts and proteins, can sometimes interact with the drug and reduce its solubility.
-
Evaporation: Evaporation of the culture medium can increase the concentration of all components, potentially leading to precipitation.
Q4: Can the presence of serum in the culture medium affect this compound's solubility?
A4: Yes, serum proteins, particularly albumin, can bind to hydrophobic drugs and help to keep them in solution. This can increase the apparent solubility of this compound in the culture medium. However, the exact effect can vary depending on the serum concentration and the specific drug-protein interactions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: this compound precipitates upon addition to the cell culture medium.
Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Stock Solution Preparation | Ensure your this compound stock solution in DMSO is fully dissolved and within a reasonable concentration range (e.g., 10-50 mM). | An incompletely dissolved or overly concentrated stock solution is a common source of precipitation upon dilution. |
| 2. Optimize the Dilution Process | Add the this compound stock solution to the pre-warmed cell culture medium slowly, drop-by-drop, while gently vortexing or swirling the medium. | Rapid addition can create localized high concentrations of the drug, leading to immediate precipitation. Slow and steady addition allows for better dispersion. |
| 3. Lower the Final Concentration | If possible, reduce the final working concentration of this compound in your experiment. | The simplest way to avoid precipitation is to work at a concentration below the drug's solubility limit in the culture medium. |
| 4. Employ Co-solvents and Solubilizing Agents | Consider using a co-solvent or a solubilizing agent to improve the aqueous solubility of this compound. | These agents can help to keep the hydrophobic drug in solution when diluted into the aqueous medium. See the experimental protocols below for details. |
| 5. Assess the Cell Culture Medium | If using serum-free medium, consider adding a small percentage of serum (if compatible with your experimental design) to aid in solubilization. | Serum proteins can bind to this compound and increase its solubility. |
| 6. Control the Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). | High concentrations of DMSO can be cytotoxic. |
Experimental Protocols
Protocol 1: Standard Dilution of this compound for Cell Culture
This protocol is a starting point for preparing this compound working solutions.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is completely dissolved. Store at -20°C.
-
Warm the cell culture medium to 37°C.
-
Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution.
-
Add the calculated volume of the this compound stock solution drop-wise to the pre-warmed medium while gently swirling.
-
Visually inspect the medium for any signs of precipitation. If precipitation occurs, proceed to the advanced protocols.
Protocol 2: Using a Co-solvent (Ethanol) to Improve Solubility
This protocol, adapted from methods used for the similar COX-2 inhibitor Celecoxib, uses ethanol as a co-solvent.[2]
-
Prepare a 10 mg/mL stock solution of this compound in 100% ethanol.
-
Warm the cell culture medium (containing serum, if applicable) to 37°C.
-
Dilute the ethanol stock solution into the pre-warmed medium to the desired final concentration. For example, to achieve a final concentration of 10 µg/mL, add 1 µL of the 10 mg/mL stock to 1 mL of medium.
-
Gently mix and observe for precipitation.
Protocol 3: Utilizing Cyclodextrins for Enhanced Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[3][4][5][6]
-
Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium. A common starting concentration is 1-5% (w/v).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the this compound stock solution to the cyclodextrin-containing medium while vortexing. The cyclodextrin will help to solubilize the this compound as it is diluted.
-
Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before adding it to your cells.
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Celecoxib | Ethanol | ~25 mg/mL | [2] |
| Celecoxib | DMSO | ~16.6 mg/mL | [2] |
| Celecoxib | 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| Etoricoxib | Distilled Water | 24.49 µg/mL |
Signaling Pathway
COX-2 Signaling Pathway
This compound, as a selective COX-2 inhibitor, primarily targets the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are involved in inflammation, pain, and fever. The diagram below illustrates the central role of COX-2 in this pathway.
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
References
- 1. CN105147607A - Celecoxib nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ocarocoxib in cellular assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize off-target effects of Ocarocoxib in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism is to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Due to its high selectivity for COX-2 over COX-1, it is designed to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Q2: I'm observing unexpected changes in cell proliferation/viability at concentrations where COX-2 inhibition should not be cytotoxic. What could be the cause?
This may be an indication of an off-target effect. While this compound is highly selective, at higher concentrations it may interact with other cellular targets. Potential off-target pathways that could influence cell proliferation include the Wnt/β-catenin pathway or receptor tyrosine kinases. It is crucial to determine the dose-response curve in your specific cell line and use the lowest effective concentration.
Q3: How can I confirm that the observed effects in my assay are due to COX-2 inhibition and not off-target effects?
Several control experiments are recommended:
-
Rescue Experiment: Add exogenous prostaglandin E2 (PGE2) to the cell culture along with this compound. If the observed phenotype is rescued by PGE2, it is likely due to on-target COX-2 inhibition.
-
Use a Structurally Different COX-2 Inhibitor: Compare the effects of this compound with another selective COX-2 inhibitor (e.g., celecoxib). If both drugs produce the same effect, it is more likely to be a class effect of COX-2 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce COX-2 expression. If the phenotype of COX-2 knockdown mimics the effect of this compound, it supports an on-target mechanism.
Q4: Are there any known off-target signaling pathways affected by this compound?
Based on preliminary studies and data from analogous coxibs, potential off-target interactions for this compound may include, but are not limited to:
-
Carbonic Anhydrase Inhibition: Some coxibs are known to inhibit carbonic anhydrases, which could affect cellular pH and ion transport.
-
Phosphodiesterase (PDE) Inhibition: Off-target inhibition of PDEs could alter cyclic AMP and cyclic GMP signaling.
-
Receptor Tyrosine Kinase (RTK) Pathways: At supra-pharmacological concentrations, interference with RTK signaling, such as the EGFR pathway, has been observed for similar molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during cellular assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal in a luminescence-based viability assay (e.g., CellTiter-Glo®) | This compound may be autofluorescent or interfere with the luciferase enzyme. | 1. Run a control with this compound in cell-free media to quantify its intrinsic signal.2. Switch to a non-enzymatic viability assay, such as crystal violet staining or a tetrazolium-based assay (e.g., MTT). |
| Observed phenotype is not reversible with PGE2 rescue. | The effect is likely off-target and independent of COX-2 inhibition. | 1. Perform a dose-response curve to identify the lowest concentration that gives the on-target effect.2. Investigate potential off-target pathways using pathway-specific inhibitors or reporters. |
| Inconsistent results between experimental replicates. | 1. This compound instability in culture media.2. Cell line heterogeneity. | 1. Prepare fresh this compound stock solutions for each experiment. Minimize freeze-thaw cycles.2. Perform single-cell cloning of your cell line to ensure a homogenous population. |
| Discrepancy between IC50 values in biochemical vs. cellular assays. | Poor cell permeability or active efflux of this compound by transporters like P-glycoprotein (MDR1). | 1. Use a cell line with low expression of efflux pumps or co-treat with an efflux pump inhibitor (e.g., verapamil) as a control.2. Increase incubation time to allow for sufficient intracellular accumulation. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Serial Dilution: Prepare a 2x concentrated serial dilution of this compound in culture media. A typical range would be from 100 µM down to 1 nM.
-
Treatment: Remove the old media from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
PGE2 Measurement: Collect the cell culture supernatant and measure PGE2 levels using a commercially available ELISA kit to determine the IC50 for COX-2 inhibition.
-
Viability Assay: Simultaneously, assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration (CC50).
-
Data Analysis: Plot the dose-response curves for both PGE2 inhibition and cytotoxicity. The optimal concentration window for on-target effects is where PGE2 is significantly inhibited, but cytotoxicity is minimal.
Protocol 2: PGE2 Rescue Experiment
-
Cell Treatment: Treat cells with this compound at a pre-determined effective concentration (e.g., 2x IC50 for PGE2 inhibition).
-
Co-treatment: In a parallel set of wells, co-treat the cells with this compound and a physiological concentration of exogenous PGE2 (e.g., 1-10 µM).
-
Control Groups: Include a vehicle control and a PGE2-only control.
-
Incubation: Incubate for the time required to observe the phenotype of interest (e.g., changes in a specific biomarker, cell migration, etc.).
-
Endpoint Analysis: Perform the relevant assay to measure the phenotype. If the phenotype observed with this compound alone is reversed or diminished in the co-treated group, the effect is on-target.
Visualizations
Caption: A decision-making workflow for distinguishing between on-target and off-target effects of this compound.
Caption: The canonical COX-2 signaling pathway inhibited by this compound.
Technical Support Center: Enhancing Ocarocoxib Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in-vivo bioavailability of ocarocoxib. Given that this compound is a selective COX-2 inhibitor, it likely shares physicochemical properties with other coxibs, such as celecoxib and etoricoxib, which are characterized as Biopharmaceutics Classification System (BCS) Class II compounds with low solubility and high permeability.[1][2] The strategies outlined here are based on established methods for enhancing the absorption of such poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability for this compound?
A1: The primary obstacle is likely its poor aqueous solubility. For BCS Class II drugs, the rate-limiting step for absorption after oral administration is the dissolution of the drug in the gastrointestinal fluids.[1][3] Inefficient dissolution leads to low drug concentration at the site of absorption, resulting in poor and variable bioavailability.
Q2: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A2: Several innovative formulation strategies can be employed. The most common and effective approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing (nanocrystals).[4][5]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic carrier matrix.[6][7]
-
Lipid-Based Formulations: Utilizing self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the GI tract.[4]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to improve solubility.[8][9]
Q3: How does creating a solid dispersion improve drug absorption?
A3: Solid dispersions enhance bioavailability through several mechanisms. By dispersing the drug at a molecular level within a water-soluble carrier, the drug exists in a high-energy amorphous state rather than a stable crystalline form.[6] This amorphous state, combined with improved drug wettability and increased surface area, leads to a significantly faster dissolution rate in the GI tract, which in turn enhances absorption.[2][6]
Q4: Can surfactants be used to improve this compound solubility?
A4: Yes, surfactants can significantly improve the solubility and dissolution of poorly soluble drugs. They can be incorporated into various formulations, such as solid dispersions or lipid-based systems. For instance, nonionic surfactants like Cremophor RH have been shown to increase the solubility of celecoxib by over 700-fold.[10] Surfactants work by reducing the surface tension between the drug and the dissolution medium and by forming micelles that can solubilize the hydrophobic drug molecules.
Troubleshooting Guide
Issue 1: In vivo studies show low Cmax and AUC values for my this compound formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Dissolution Rate | Re-formulate using a bioavailability enhancement technique such as nanocrystals or amorphous solid dispersion. | Low Cmax and AUC are classic indicators of dissolution-rate-limited absorption. Nanoformulations and solid dispersions dramatically increase the dissolution rate.[1][2] |
| Drug Precipitation in GI Tract | Incorporate precipitation inhibitors (e.g., polymers like PVP or HPMC) into the formulation. | A supersaturated state created by an enhanced formulation can be unstable, leading to drug precipitation. Polymers can maintain the supersaturated state, allowing more time for absorption. |
| Insufficient Dose | Verify that the administered dose is appropriate for the animal model and scales correctly to expected human doses. | Pharmacokinetic parameters are dose-dependent. Ensure the dose is high enough to be detected accurately and to elicit a therapeutic effect. |
Issue 2: High inter-subject variability is observed in pharmacokinetic (PK) data.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation Performance | Adopt a more robust formulation strategy like a self-microemulsifying drug delivery system (SMEDDS). | Poorly formulated crystalline drugs are highly sensitive to GI tract conditions (pH, food). SMEDDS create a fine oil-in-water emulsion upon gentle agitation, which provides more consistent and reproducible drug absorption.[11] |
| Food Effect | Conduct PK studies in both fasted and fed states to characterize the food effect. | The presence of food can significantly alter the absorption of poorly soluble drugs. Understanding this effect is crucial for consistent dosing and data interpretation. |
| Animal Handling/Dosing Technique | Standardize the gavage technique and ensure all animals are handled consistently. | Variability in dosing volume, stress levels, or post-dosing treatment can introduce significant variability in PK outcomes. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on celecoxib and etoricoxib, which serve as models for this compound.
Table 1: Pharmacokinetic Parameters of Celecoxib Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Relative Bioavailability (%) |
| Celecoxib Suspension (Control) | - | 6.00 ± 3.67 | - | 100% |
| Co-milled Nanoformulation | - | 3.80 ± 2.28 | - | 145.2%[1][12] |
| Physical Mixture (Control) | 2.1 ± 0.3 | 4.3 ± 0.8 | 15.6 ± 2.1 | 100% |
| Nanocrystalline Solid Dispersion | 6.1 ± 0.7 | 2.2 ± 0.5 | 48.5 ± 5.6 | 310.9%[2] |
Table 2: Pharmacokinetic Parameters of Etoricoxib Formulations in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Arcoxia® (Marketed Product) | 7854.34 | 26.67 | 19,876.5 | 100% |
| Solid Dispersion with HP β-CD | 9122.16 | 13.33 | 25,648.4 | 129.0%[6] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Nanocrystalline Solid Dispersion via Wet Media Milling
This protocol is adapted from methodologies used for celecoxib.[2]
Objective: To produce a nanocrystalline solid dispersion of this compound to enhance its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) VA64 (stabilizer)
-
Sodium dodecyl sulfate (SDS) (stabilizer)
-
Deionized water
-
Zirconium oxide beads (milling media)
-
Planetary ball mill or similar high-energy mill
-
Lyophilizer (freeze-dryer)
Procedure:
-
Preparation of Suspension: Prepare an aqueous solution containing the stabilizers (e.g., 0.75% w/v PVP VA64 and 0.11% w/v SDS).
-
Drug Dispersion: Disperse the this compound powder into the stabilizer solution under magnetic stirring to form a coarse suspension.
-
Wet Milling: Transfer the suspension to a milling chamber containing zirconium oxide beads. Mill at a specified speed and temperature for a predetermined time (e.g., 90 minutes). The milling process reduces the particle size of the drug to the nanometer range.
-
Separation: Separate the milled nanosuspension from the milling beads.
-
Lyophilization: Freeze the nanosuspension (e.g., at -80°C) and then lyophilize it under vacuum for 48-72 hours to remove the water, yielding a dry nanocrystalline solid dispersion powder.
-
Characterization: Characterize the final product for particle size, morphology (SEM), physical state (DSC/PXRD), and in vitro dissolution rate.
Caption: Workflow for developing a nanocrystalline solid dispersion.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This protocol is a general method for preparing amorphous solid dispersions.[13]
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic carrier to improve solubility.
Materials:
-
This compound powder
-
Hydrophilic carrier (e.g., Dextrin, PVP K40, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol) capable of dissolving both drug and carrier
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a precise amount of this compound and the chosen carrier (e.g., in a 1:2 drug-to-carrier ratio) in the selected organic solvent. Ensure complete dissolution to achieve a clear solution.
-
Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: A thin film or solid mass will form on the flask wall. Scrape this material and place it in a vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization & Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for drug content, physical state (to confirm amorphization via DSC/PXRD), and in vitro dissolution performance against the pure drug.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
Caption: Decision workflow for enhancing this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. mdpi.com [mdpi.com]
- 7. Co-carrier-based solid dispersion of celecoxib improves dissolution rate and oral bioavailability in rats [ouci.dntb.gov.ua]
- 8. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 9. A Study on Improvement of Solubility of Rofecoxib and its effect on Permeation of Drug from Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Evaluation of Poorly Water-Soluble Celecoxib as Solid Dispersions Containing Nonionic Surfactants Using Fluidized-Bed Granulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
Technical Support Center: Overcoming Ocarocoxib Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the selective COX-2 inhibitor, Ocarocoxib, in cancer cell lines. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify and overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cancer? this compound is a selective cyclooxygenase-2 (COX-2) inhibitor. The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2).[1][2] In cancer, elevated levels of COX-2 and PGE2 are linked to processes that promote tumor growth, including increased cell proliferation, angiogenesis (new blood vessel formation), invasion, and resistance to apoptosis (programmed cell death).[2][3][4][5] this compound selectively blocks the COX-2 enzyme, thereby reducing PGE2 production and inhibiting these pro-tumorigenic signaling pathways.[5][6]
Q2: What are the common molecular mechanisms that lead to this compound resistance in cancer cells? Resistance to this compound and other COX-2 inhibitors can develop through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for COX-2 inhibition by upregulating alternative survival pathways. A primary example is the PI3K/Akt/mTOR pathway, which promotes cell growth and survival independently of the COX-2/PGE2 axis.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), can actively pump this compound out of the cell.[8][9][10] This reduces the intracellular drug concentration to sub-therapeutic levels.[10]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can increase the expression of anti-apoptotic proteins like Bcl-2, which makes them resistant to the programmed cell death that this compound is intended to help induce.[8]
-
COX-2 Independent Mechanisms: Some studies suggest that the anticancer effects of coxibs can occur through pathways independent of COX-2 inhibition, and resistance may arise from alterations in these alternative targets.[5][11][12]
Q3: Is combination therapy a viable strategy to overcome this compound resistance? Yes, combination therapy is a cornerstone strategy for overcoming drug resistance.[13] Combining this compound with other agents can create a multi-pronged attack on cancer cells.[13] For example, pairing this compound with a PI3K inhibitor can simultaneously block the primary target and a key resistance pathway.[7] Studies have shown that combining COX-2 inhibitors with traditional chemotherapeutics, targeted therapies, and immunotherapies can enhance anti-tumor activity and overcome resistance.[3][14][15][16]
Troubleshooting Guide for this compound Resistance
This guide provides structured steps to diagnose and address resistance in your cell line experiments.
Problem 1: The cancer cell line shows a higher IC50 value for this compound than expected, or a previously sensitive line has stopped responding.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Development of Acquired Resistance | Generate a Dose-Response Curve: Perform a cell viability assay (e.g., MTT assay) to precisely quantify the IC50 of this compound in your cell line and compare it to the parental/sensitive line. An IC50 increase of 3- to 10-fold or more is a strong indicator of resistance.[17] | Investigate Resistance Mechanisms: Proceed with the diagnostic checks for specific molecular changes outlined below (e.g., Western blot for bypass pathways). |
| Activation of Bypass Survival Pathways (e.g., PI3K/Akt) | Western Blot Analysis: Probe cell lysates for total and phosphorylated levels of key pathway proteins (e.g., Akt, mTOR). An increase in the phosphorylated (active) form in resistant cells is indicative of pathway activation. | Combination Therapy: Treat cells with this compound combined with a specific inhibitor of the activated pathway (e.g., a PI3K inhibitor like Wortmannin or a specific Akt inhibitor). |
| Increased Drug Efflux via P-glycoprotein (P-gp) | Western Blot Analysis: Check for the expression level of P-gp (MDR1). Increased expression in resistant cells suggests an efflux-based mechanism.[18] | Co-treatment with P-gp Inhibitor: Use a known P-gp inhibitor in combination with this compound to see if sensitivity is restored. Note: Some studies suggest celecoxib can overcome resistance independent of P-gp inhibition.[11] |
| Loss of COX-2 Expression | Western Blot or qPCR: Verify the expression of the COX-2 enzyme at the protein and mRNA level. While uncommon, loss of the drug target would confer resistance. | Switch Therapeutic Strategy: If the target is no longer present, a COX-2 inhibitor will be ineffective. Focus on alternative therapeutic targets relevant to the cell line. |
Key Experimental Protocols
1. Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20][21] It is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials: 96-well cell culture plates, cancer cell line, culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS, and a solubilization solution (e.g., DMSO or SDS-HCl).[21][22]
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[22]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for a duration relevant to the experiment (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[21][22] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20][21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
2. Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2, p-Akt, and P-glycoprotein.[23]
-
Materials: Cell lysates, RIPA buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, and ECL chemiluminescence substrate.[24][25]
-
Procedure:
-
Sample Preparation: Treat cells with this compound as required. Lyse the cells on ice using RIPA buffer.[25] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[25]
-
Gel Electrophoresis: Denature protein samples by boiling in SDS loading buffer. Load equal amounts of protein (e.g., 15-20 µg) into the wells of an SDS-PAGE gel and separate them by size via electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[25]
-
Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control like β-actin.
-
Visualized Workflows and Pathways
Caption: this compound's target pathway and key resistance mechanisms.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX 2-inhibitors; a thorough and updated survey into combinational therapies in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 5. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Association of COX-inhibitors with cancer patients’ survival under chemotherapy and radiotherapy regimens: a real-world data retrospective cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Co-treatment with Celecoxib or NS398 Strongly Sensitizes Resistant Cancer Cells to Antimitotic Drugs Independent of P-gp Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib enhanced the sensitivity of cancer cells to anticancer drugs by inhibition of the expression of P-glycoprotein through a COX-2-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the benefits of celecoxib combined with anticancer therapy in advanced non-small cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX-2 contributes to P-glycoprotein-mediated multidrug resistance via phosphorylation of c-Jun at Ser63/73 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT assay - Wikipedia [en.wikipedia.org]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. origene.com [origene.com]
Technical Support Center: Ocarocoxib and Selective COX-2 Inhibitors
Disclaimer: Information regarding Ocarocoxib is limited as it is a compound that has undergone early-stage clinical development. The following guidance is based on the established principles of selective COX-2 inhibitors, with data from well-characterized drugs such as Celecoxib and Etoricoxib used for illustrative purposes. Researchers should always refer to specific in-house data and protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other selective COX-2 inhibitors?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][3] By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[4] Unlike non-selective NSAIDs, selective COX-2 inhibitors have a lesser effect on the COX-1 isoform, which is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining platelet function.[4]
Q2: How long should an initial this compound treatment be to assess its anti-inflammatory efficacy?
A2: For a new selective COX-2 inhibitor like this compound, the initial treatment duration to assess anti-inflammatory efficacy in a clinical or pre-clinical setting would typically be guided by the findings from dose-ranging and time-course studies. Generally, for chronic inflammatory conditions such as osteoarthritis or rheumatoid arthritis, a treatment period of 2 to 4 weeks is often required to observe the full anti-inflammatory effects of a COX-2 inhibitor.[5][6] Shorter durations, such as 7-14 days, may be sufficient for acute pain indications.[5]
Q3: What are the key considerations when designing a long-term study with this compound?
A3: Long-term studies with any selective COX-2 inhibitor require careful consideration of both efficacy and safety. Key aspects to consider include:
-
Cardiovascular Safety: Prolonged use of selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events.[7] Therefore, long-term studies should include monitoring for cardiovascular biomarkers and adverse events.
-
Gastrointestinal Tolerability: While selective COX-2 inhibitors have a better gastrointestinal safety profile than non-selective NSAIDs, long-term use can still be associated with gastrointestinal adverse events.[8]
-
Renal Function: Prostaglandins play a role in renal hemodynamics, and their inhibition can affect kidney function, especially in susceptible individuals.[9]
-
Dose Optimization: The lowest effective dose should be used for the shortest necessary duration to minimize the risk of adverse effects.[7]
Q4: We are observing high variability in our in vitro COX-2 inhibition assays with this compound. What are the common causes and troubleshooting steps?
A4: High variability in in vitro COX-2 inhibition assays can arise from several factors. Here are some common issues and troubleshooting suggestions:
-
Enzyme Activity: Ensure the recombinant COX-2 enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles.[10]
-
Substrate Concentration: The concentration of arachidonic acid can influence the apparent IC50 values of the inhibitor.[11] Ensure consistent substrate concentrations across experiments.
-
Incubation Time: Time-dependent inhibition is a characteristic of many COX-2 inhibitors. Optimize and standardize the pre-incubation time of the enzyme with this compound.[11]
-
Solvent Effects: The solvent used to dissolve this compound may affect enzyme activity. Include a solvent control to account for any effects.[10]
-
Assay Detection System: Ensure the detection system (e.g., colorimetric, fluorometric) is functioning optimally and that the reagents are fresh.[12]
Troubleshooting Guide for In Vitro COX-2 Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| Low Signal or No Inhibition | Inactive enzyme | Verify enzyme activity with a known potent inhibitor like Celecoxib.[10] |
| Incorrect assay buffer pH or composition | Ensure the assay buffer is at the optimal pH for COX-2 activity. | |
| Insufficient substrate concentration | Titrate arachidonic acid concentration to determine the optimal level for the assay. | |
| High Background Signal | Contaminated reagents | Use fresh, high-purity reagents. |
| Autoxidation of probe | Prepare fresh probe solution and protect from light.[12] | |
| Inconsistent IC50 Values | Inconsistent incubation times | Strictly adhere to a standardized pre-incubation and reaction time for all experiments.[11] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy. | |
| Cell-based assay variability | Ensure consistent cell seeding density, passage number, and stimulation conditions. |
Experimental Protocols
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general workflow for assessing the inhibitory activity of a compound like this compound on COX-2.[10][12]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
Arachidonic Acid (substrate)
-
This compound and a reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and the reference inhibitor to the desired concentrations in assay buffer.
-
Enzyme Preparation: Reconstitute and dilute the COX-2 enzyme in cold assay buffer to the desired concentration immediately before use.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound or reference inhibitor to the wells of the 96-well plate.
-
Add 25 µL of the diluted COX-2 enzyme solution to each well.
-
Add 25 µL of the COX Probe to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected COX-2 Inhibitors
| Parameter | Celecoxib | Etoricoxib | Rofecoxib (Withdrawn) |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours[13] | ~1 hour[14] | 2-3 hours |
| Elimination Half-life (t1/2) | ~11 hours[13] | ~22 hours[15] | ~17 hours[16] |
| Protein Binding | >97%[13] | ~92%[14] | ~87% |
| Metabolism | Primarily CYP2C9[13] | Primarily CYP3A4[14] | Cytosolic reduction and glucuronidation |
Table 2: Comparative Efficacy of COX-2 Inhibitors in Osteoarthritis (12-Week Studies)
| Study Outcome (vs. Placebo) | Etoricoxib (30 mg/day) | Celecoxib (200 mg/day) |
| WOMAC Pain Subscale (Change from Baseline) | Significantly greater improvement than placebo[17] | Significantly greater improvement than placebo[17] |
| Patient Global Assessment of Disease Status | Significantly greater improvement than placebo[17] | Significantly greater improvement than placebo[17] |
| WOMAC Physical Function Subscale | Significantly greater improvement than placebo[17] | Significantly greater improvement than placebo[17] |
Note: Data presented are illustrative and sourced from comparative studies of existing COX-2 inhibitors.[17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Results of a randomized, dose-ranging trial of etoricoxib in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of rofecoxib: a specific cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. abcam.com [abcam.com]
- 13. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of etoricoxib 30 mg and celecoxib 200 mg in the treatment of osteoarthritis in two identically designed, randomized, placebo-controlled, non-inferiority studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ocarocoxib and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from Ocarocoxib in cell viability assays. This compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, possesses chemical properties that may interfere with common colorimetric and fluorometric cell viability assays.[1] This guide will help you identify, troubleshoot, and overcome these challenges to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective COX-2 inhibitor with an IC50 of 1.4 μM.[1] Its primary mechanism of action is the inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostanoid mediators of pain, inflammation, and fever.[1] By blocking COX-2, this compound reduces the production of these inflammatory molecules. The chemical structure of this compound includes a carboxylic acid group.[2][3][4]
Q2: Why might this compound interfere with cell viability assays?
Interference can stem from the chemical structure of this compound. Compounds containing carboxylic acid moieties have been shown to interfere with tetrazolium-based assays like MTT.[5] This interference can occur through non-enzymatic reduction of the assay reagent, leading to a false positive signal (increased viability) or by affecting the optical properties of the assay medium. Additionally, as a COX-2 inhibitor, this compound can affect cellular metabolism, which is the basis for many viability assays.[6] For instance, some COX-2 inhibitors have been shown to impact mitochondrial function and cellular respiration.[7][8]
Q3: Which cell viability assays are most likely to be affected?
Assays that rely on cellular reductase activity, such as MTT, XTT, and MTS, are particularly susceptible to interference from compounds with reducing potential. The presence of this compound could lead to direct chemical reduction of the tetrazolium salt to formazan, independent of cellular metabolic activity. This would result in an overestimation of cell viability.
Q4: How can I determine if this compound is interfering with my assay?
The most effective way to test for interference is to run a cell-free control . This involves adding this compound to your assay medium in the absence of cells and measuring the signal. If you observe a signal change that is dependent on the concentration of this compound, it is a strong indication of assay interference.
Troubleshooting Guide
If you suspect this compound is interfering with your cell viability assay, follow this troubleshooting guide.
Step 1: Confirm Interference with a Cell-Free Control
Protocol: Cell-Free Interference Test
-
Prepare a 96-well plate.
-
In triplicate, add your standard cell culture medium to wells.
-
Add a range of this compound concentrations to the wells, mirroring the concentrations used in your cellular experiments.
-
Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, XTT) to all wells according to the manufacturer's protocol.
-
Incubate for the standard assay duration.
-
Read the absorbance or fluorescence at the appropriate wavelength.
Interpretation:
-
No Signal Change: If there is no significant difference in signal between the vehicle control and the this compound-containing wells, direct chemical interference is unlikely.
-
Signal Change: If the signal increases or decreases with the concentration of this compound, your compound is directly interfering with the assay components.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound interference in viability assays.
Step 2: Select an Alternative Cell Viability Assay
If interference is confirmed, switching to an assay with a different detection principle is recommended. Below are detailed protocols for three robust alternatives.
Recommended Alternative Assays
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels, a key indicator of metabolically active cells.[9][10][11][12][13] Since it relies on a luminescent signal generated by a luciferase reaction, it is less likely to be affected by colored compounds.
Experimental Protocol: CellTiter-Glo® Assay
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to adhere overnight.
-
Treat with this compound: Add various concentrations of this compound and incubate for the desired treatment period.
-
Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
-
Mix: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure Luminescence: Read the luminescence using a plate reader.
Data Comparison Table: Assay Characteristics
| Feature | MTT Assay | CellTiter-Glo® Assay |
| Principle | Tetrazolium reduction | ATP quantification |
| Detection | Colorimetric (Absorbance) | Luminescent |
| Endpoint | Yes | Yes |
| Pros | Inexpensive | High sensitivity, simple protocol |
| Cons | Prone to interference | Higher cost |
Resazurin (AlamarBlue®) Assay
This assay uses the redox indicator resazurin, which is reduced by viable cells to the fluorescent compound resorufin.
Experimental Protocol: Resazurin Assay
-
Prepare Reagent: Prepare a 0.15 mg/mL resazurin solution in sterile DPBS and filter-sterilize.[14]
-
Plate Cells: Seed cells in a 96-well plate and treat with this compound as required.
-
Add Resazurin: Add 20 µL of the resazurin solution to each well containing 100 µL of culture medium.[14]
-
Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.[14]
-
Measure Fluorescence: Read fluorescence with an excitation of ~560 nm and an emission of ~590 nm.[14]
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.
Experimental Protocol: CCK-8 Assay
-
Plate Cells: Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) in a 96-well plate and pre-incubate for 24 hours.[15][16]
-
Treat with this compound: Add 10 µL of various concentrations of this compound to the wells and incubate for the desired duration.[16]
-
Add CCK-8 Solution: Add 10 µL of CCK-8 solution to each well.[15][16]
-
Incubate: Incubate the plate for 1-4 hours in the incubator.[15][16]
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[15][16]
Signaling Pathway of a Tetrazolium-Based Assay
Caption: Potential interference of this compound in tetrazolium-based viability assays.
Summary of Recommendations
| Assay Type | Suitability with this compound | Key Considerations |
| Tetrazolium-Based (MTT, XTT, MTS) | Low | High potential for chemical interference. Requires rigorous cell-free controls. |
| ATP-Based (CellTiter-Glo®) | High | Generally robust against chemical interference. Measures metabolic activity. |
| Resazurin-Based | Moderate to High | Less prone to interference than tetrazolium assays, but cell-free controls are still recommended. |
| WST-8 Based (CCK-8) | Moderate to High | Water-soluble formazan product simplifies the protocol. Cell-free controls are advised. |
By understanding the potential for interference and employing appropriate controls and alternative assays, researchers can confidently assess the effects of this compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H6F6O4 | CID 9883880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 215122-22-8 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Effects of celecoxib and ibuprofen on metabolic disorders induced by Walker-256 tumor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Nonsteroidal Anti-inflammatory Drug Celecoxib on Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits mitochondrial O2 consumption, promoting ROS dependent death of murine and human metastatic cancer cells via the apoptotic signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 16. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Analysis of Etoricoxib and Celecoxib in Murine Arthritis Models
A Note on the Queried Substance "Ocarocoxib": Initial searches for "this compound" did not yield any relevant scientific literature, suggesting a possible typographical error. Given the context of COX-2 inhibitors, this guide will proceed with a comparison of Etoricoxib and Celecoxib , two prominent selective COX-2 inhibitors, in murine models of arthritis. This substitution is based on the phonetic similarity and the established relevance of Etoricoxib in this therapeutic class.
This guide provides a detailed comparison of the preclinical efficacy of Etoricoxib and Celecoxib in murine models of arthritis, designed for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocols, present quantitative data in a comparative format, and visualize key biological pathways and experimental workflows.
Mechanism of Action: Targeting COX-2 in Inflammation
Both Etoricoxib and Celecoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. In the inflammatory cascade associated with arthritis, pro-inflammatory stimuli trigger the upregulation of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins. These prostaglandins are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, Etoricoxib and Celecoxib reduce the production of these inflammatory prostaglandins, thereby alleviating the symptoms of arthritis.[1]
Figure 1: Simplified signaling pathway of COX-2 inhibition by Etoricoxib and Celecoxib.
Experimental Protocols in Murine Arthritis Models
Direct comparative studies of Etoricoxib and Celecoxib in the same murine arthritis model are limited in the readily available scientific literature. The following protocols are derived from separate studies on each compound, utilizing different but common models of inflammatory arthritis.
Celecoxib: Collagen Antibody-Induced Arthritis (CAIA) Model
A study evaluated Celecoxib in a CAIA model in male DBA/1 mice.[2] This model is characterized by a rapid onset of arthritis following the administration of anti-collagen antibodies and a subsequent inflammatory challenge.
-
Animals: Male DBA/1 mice, 10-11 weeks of age.[2]
-
Induction of Arthritis:
-
Treatment: Celecoxib was administered orally twice daily at a dose of 15 mg/kg.[2]
-
Assessment: The severity of arthritis was evaluated using a clinical scoring system, radiographic analysis of bone destruction, and immunohistochemical analysis of macrophage infiltration (F4/80 staining) in the joints.[2]
Etoricoxib: Destabilization of the Medial Meniscus (DMM) Model
Research on Etoricoxib has been conducted using the DMM model in C57BL/6 mice, which is a surgical model that induces osteoarthritis-like changes.
-
Animals: C57BL/6 mice.
-
Induction of Arthritis: Osteoarthritis was induced by surgically destabilizing the medial meniscus of the knee joint.
-
Treatment: Two days post-surgery, mice were treated with varying concentrations of Etoricoxib.
-
Assessment: Evaluation of osteoarthritis progression was performed four weeks after treatment initiation and included micro-computed tomography (micro-CT) analysis, histological analysis of cartilage and synovium, atomic force microscopy, and scanning electron microscopy.[3]
Figure 2: Comparative experimental workflows for Celecoxib and Etoricoxib in murine arthritis models.
Comparative Efficacy Data
Due to the use of different murine arthritis models in the available studies, a direct head-to-head comparison of quantitative data is challenging. The following tables summarize the key findings from separate preclinical investigations.
Table 1: Efficacy of Celecoxib in a Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | Control (Corn Oil) | Celecoxib (0.5 mg/kg) | Celecoxib (5 mg/kg) | Celecoxib (50 mg/kg) |
| Reduction in Arthritic Severity | - | 16% | 56% | 48% |
| Paw Interleukin-6 (IL-6) Levels | Increased | Not specified | Decreased | Not specified |
| Paw and Plasma Interleukin-10 (IL-10) Levels | Increased | Not specified | Decreased | Not specified |
| Data adapted from a study comparing conjugated linoleic acid to Celecoxib.[4] |
Table 2: Effects of Etoricoxib in a Murine Destabilization of the Medial Meniscus (DMM) Model
| Parameter | DMM Control | Etoricoxib Treated |
| Subchondral Bone Mass | Increased | Decreased |
| Subchondral Bone Elastic Modulus | Not specified | Reduced |
| Osteophyte Formation | Present | Inhibited |
| Articular Cartilage Destruction | Significant | No significant improvement |
| Synovial Inflammation | Significant | No significant improvement |
| Data from a study investigating the effects of Etoricoxib on subchondral bone in an OA model.[3] |
Summary and Conclusion
The available preclinical data demonstrates that both Celecoxib and Etoricoxib are effective in modulating inflammatory and degenerative processes in murine models of arthritis. Celecoxib has been shown to reduce arthritic severity and levels of pro-inflammatory cytokines in a model of inflammatory arthritis.[4] Etoricoxib, in a model of osteoarthritis, has demonstrated effects on subchondral bone remodeling, including the inhibition of osteophyte formation, though it did not significantly improve cartilage destruction or synovial inflammation in the early stages.[3]
It is important to note that the differences in the experimental models (inflammatory arthritis for Celecoxib vs. osteoarthritis for Etoricoxib) preclude a direct comparison of their efficacy. The CAIA model for Celecoxib represents an acute, antibody-driven inflammatory condition, while the DMM model for Etoricoxib reflects a more chronic, mechanically-induced degenerative joint disease.
For a definitive comparison of the therapeutic potential of Etoricoxib and Celecoxib in a preclinical setting, further studies are required that evaluate both compounds head-to-head within the same murine arthritis model, such as the collagen-induced arthritis (CIA) model, which shares immunological and pathological features with human rheumatoid arthritis. Such studies would provide a more robust basis for comparing their anti-inflammatory and chondroprotective effects. Researchers and drug development professionals should consider these distinctions when interpreting the available data and designing future preclinical studies.
References
- 1. Etoricoxib for arthritis and pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a candidate anti-arthritic drug using the mouse collagen antibody induced arthritis model and clinically relevant biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoricoxib decreases subchondral bone mass and attenuates biomechanical properties at the early stage of osteoarthritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ocarocoxib and Etoricoxib in vitro
As a large language model, I was unable to find any direct in vitro comparative studies for a compound named "Ocarocoxib" in the initial search. It is possible that "this compound" is a novel, less-studied compound, or there may be a typographical error in the name.
However, to fulfill the core requirements of your request for a head-to-head comparison of COX-2 inhibitors, I will proceed by comparing Etoricoxib with another widely studied and clinically relevant COX-2 inhibitor, Celecoxib . This will allow for a comprehensive guide based on available scientific literature.
This guide provides a detailed in vitro comparison of two selective cyclooxygenase-2 (COX-2) inhibitors: Etoricoxib and Celecoxib. The data presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) for Etoricoxib and Celecoxib against COX-1 and COX-2 enzymes, along with their selectivity ratios. Lower IC50 values indicate greater potency. The selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates the drug's preference for inhibiting COX-2 over COX-1; a higher ratio signifies greater selectivity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 | [1] |
| Celecoxib | 13.02 | 0.49 | 7.6 | [1][2] |
Note: IC50 values can vary between different assay systems. The data presented here is from human whole blood assays for direct comparison.[1]
Experimental Protocols
The in vitro data cited in this guide are primarily derived from human whole blood assays, a common method for evaluating the potency and selectivity of COX inhibitors.[1][3]
Human Whole Blood Assay for COX-1 and COX-2 Inhibition:
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of COX-1 and COX-2 by 50% (IC50) in a physiologically relevant environment.[3]
-
COX-1 Assay Protocol:
-
Whole blood from healthy human donors is collected.
-
The blood is allowed to clot at 37°C for a specified time, which triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane B2 (TXB2).
-
Varying concentrations of the test compounds (Etoricoxib or Celecoxib) are added to the blood samples prior to clotting.
-
After incubation, the serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
The IC50 for COX-1 is calculated as the concentration of the inhibitor that causes a 50% reduction in TXB2 production compared to the vehicle control.[1]
-
-
COX-2 Assay Protocol:
-
Heparinized whole blood is collected from healthy human donors.
-
The blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes.[1][4]
-
Varying concentrations of the test compounds are added to the blood samples.
-
After an incubation period, the synthesis of prostaglandin E2 (PGE2), a primary product of COX-2 activity in this system, is measured in the plasma.[1][4]
-
PGE2 levels are quantified using an appropriate method, such as EIA.
-
The IC50 for COX-2 is determined as the inhibitor concentration that reduces PGE2 production by 50% relative to the LPS-stimulated control without an inhibitor.[1]
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the relevant biological pathway and a generalized experimental workflow for assessing COX inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of etoricoxib, a novel, selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ocarocoxib's COX-2 Selectivity: A Comparative Guide Against Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cyclooxygenase-2 (COX-2) selectivity of the novel non-steroidal anti-inflammatory drug (NSAID), Ocarocoxib. Due to the limited availability of public, peer-reviewed data on this compound, this document establishes a comparative baseline using a range of commercially available NSAIDs. The experimental protocols and benchmark data presented herein serve as a guide for the validation and positioning of new chemical entities within the landscape of anti-inflammatory therapeutics.
The therapeutic action of NSAIDs stems from their inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it generates pro-inflammatory prostaglandins.[1][2]
An ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain, while sparing COX-1 to minimize gastrointestinal and other side effects.[2] The degree of selectivity is a critical parameter in the development and clinical application of new anti-inflammatory agents.
Comparative COX-2 Selectivity of Common NSAIDs
The selectivity of an NSAID is typically quantified by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides a selectivity index, where a higher ratio indicates greater selectivity for COX-2.[3] The following table summarizes the IC50 values and selectivity ratios for several common NSAIDs, determined using the human whole blood assay, which is considered a clinically relevant in vitro model.[3][4]
| Drug Class | Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| COX-2 Selective | Etoricoxib | 159 | 1.5 | 106 |
| Rofecoxib* | >100 | 0.49 | >204 | |
| Celecoxib | 3.2 | 0.42 | 7.6 | |
| Preferential COX-2 | Meloxicam | 8.8 | 4.3 | 2.0 |
| Diclofenac | 0.22 | 0.11 | 2.0 | |
| Non-Selective | Naproxen | 1.9 | 3.3 | 0.6 |
| Ibuprofen | 2.6 | 13 | 0.2 | |
| Indomethacin | 0.13 | 4.6 | 0.03 | |
| Note: Rofecoxib (Vioxx) was voluntarily withdrawn from the market due to cardiovascular safety concerns.[5] Data is presented for historical and comparative purposes. Data compiled from multiple sources using the human whole blood assay.[6][7] |
Experimental Protocols for Determining COX Selectivity
Accurate determination of COX-1 and COX-2 inhibition is fundamental to characterizing a new NSAID. The two most common and relevant methods are the in vitro purified enzyme assay and the human whole blood assay.
In Vitro Recombinant Enzyme Inhibition Assay
This method provides a direct measure of an inhibitor's potency against purified COX-1 and COX-2 enzymes, free from cellular or plasma protein interference.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.[1]
-
Reagent Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the substrate (arachidonic acid) are prepared.[1] Test compounds (e.g., this compound) and reference NSAIDs are dissolved in a suitable solvent like DMSO.
-
Assay Procedure:
-
The enzyme (COX-1 or COX-2) is pre-incubated with the buffer and cofactors in a 96-well plate.[1]
-
Serial dilutions of the test compound are added to the wells and incubated for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.[1]
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
-
Detection and Analysis:
-
The reaction product, typically Prostaglandin E2 (PGE2), is measured. This can be done using various methods, including Enzyme Immunoassay (EIA) kits or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[1][8]
-
The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Human Whole Blood Assay
This ex vivo assay is considered highly relevant as it accounts for drug binding to plasma proteins and assesses enzyme activity within a natural cellular environment.[4][9]
Methodology:
-
Sample Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Activity Measurement:
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
Blood is allowed to clot for a set time (e.g., 1 hour at 37°C), which triggers platelet activation and robust COX-1-mediated production of Thromboxane B2 (TXB2).[9]
-
The reaction is stopped, serum is collected, and TXB2 levels are measured by EIA as the marker for COX-1 activity.[3]
-
-
COX-2 Activity Measurement:
-
Aliquots of heparinized whole blood are incubated with the test compound.
-
COX-2 expression is induced in monocytes by adding an inflammatory stimulus, typically lipopolysaccharide (LPS), and incubating for an extended period (e.g., 24 hours).[9]
-
Plasma is collected, and Prostaglandin E2 (PGE2) levels are measured by EIA as the marker for COX-2 activity.[3]
-
-
Data Analysis:
-
IC50 values for the inhibition of both COX-1 (TXB2 production) and COX-2 (PGE2 production) are calculated from dose-response curves.
-
The ratio of IC50 (COX-1) / IC50 (COX-2) is then determined to establish the COX-2 selectivity index.
-
Visualizations
Signaling Pathway
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | FDA [fda.gov]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ocarocoxib's Side Effect Profile in Relation to Other Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Ocarocoxib, an investigational selective cyclooxygenase-2 (COX-2) inhibitor, against established drugs in the same class: Celecoxib, Rofecoxib, and Etoricoxib. Given that this compound's clinical development has been limited, this guide focuses on the known class-effects of selective COX-2 inhibitors and the detailed profiles of the comparator drugs to provide a predictive context for this compound's potential side effects.
**Executive Summary
This compound is a novel benzopyran-based selective COX-2 inhibitor that has undergone Phase 1 clinical trials. Due to its early stage of development, a comprehensive side effect profile from large-scale human studies is not publicly available. Therefore, this analysis relies on the established safety profiles of other selective COX-2 inhibitors to infer a potential risk profile for this compound. The primary concerns with this class of drugs are gastrointestinal, cardiovascular, and renal adverse events. Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs by sparing the COX-1 enzyme, which is crucial for gastric mucosal protection. However, the selective inhibition of COX-2 has been linked to an increased risk of cardiovascular thrombotic events.
Comparative Side Effect Profile
The following table summarizes the known side effect profiles of Celecoxib, Rofecoxib (withdrawn from the market due to cardiovascular concerns), and Etoricoxib. This data is derived from extensive clinical trials and post-marketing surveillance.
| Adverse Event Class | This compound | Celecoxib | Rofecoxib | Etoricoxib |
| Gastrointestinal | Data from late-stage clinical trials not available. Expected to have a lower incidence of upper GI ulcers and bleeding compared to non-selective NSAIDs, a characteristic class effect. | Lower risk of upper GI ulcers and bleeding compared to non-selective NSAIDs.[1] Common effects include dyspepsia, abdominal pain, and nausea.[2] | Lower incidence of serious upper GI events compared to naproxen.[3] Common effects included dyspepsia and nausea.[4] Withdrawn from the market. | Lower rate of GI adverse events compared to traditional NSAIDs like naproxen and diclofenac.[5] Common effects include abdominal pain and mouth ulcers.[6] |
| Cardiovascular | Data from late-stage clinical trials not available. As a selective COX-2 inhibitor, a potential for increased risk of thrombotic events (myocardial infarction, stroke) is a key consideration. | Increased risk of serious cardiovascular thrombotic events, especially at higher doses.[7][8] May cause or worsen hypertension.[2] | Significantly increased risk of myocardial infarction and stroke, leading to its withdrawal from the market.[9][10] | Associated with an increased risk of cardiovascular events, particularly with long-term use and at higher doses.[7][11] Can lead to an increase in blood pressure.[10] |
| Renal | Data from late-stage clinical trials not available. Expected to have similar renal risks as other selective COX-2 inhibitors. | Can lead to fluid retention, edema, and hypertension.[12] May cause acute declines in renal function, particularly in at-risk patients.[12][13] | Similar renal effects to other NSAIDs, including sodium and water retention.[14] | Can cause fluid retention, edema, and hypertension.[9] Renal adverse effects appear to be similar to those of other NSAIDs.[13] |
| Hepatic | Data from late-stage clinical trials not available. | Can cause elevations in liver enzymes.[2] | Associated with borderline elevations of liver tests.[4] | Can cause hepatitis, jaundice, and increased liver enzymes.[6] |
| Hypersensitivity | Data from late-stage clinical trials not available. | Can cause serious skin reactions, including Stevens-Johnson syndrome.[2] Contraindicated in patients with sulfonamide allergies. | Not specified in the provided results. | Can cause hypersensitivity reactions, including anaphylaxis and angioedema.[6] |
Experimental Protocols for Assessing Side Effect Profile
The following outlines a general, multi-stage experimental protocol for characterizing the side effect profile of a new investigational COX-2 inhibitor like this compound.
Preclinical Safety Assessment
-
In Vitro Assays:
-
COX-1/COX-2 Inhibition Assays: To determine the selectivity of the compound for the COX-2 isoenzyme over COX-1. This is a critical early indicator of potential gastrointestinal safety.
-
hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.
-
Cytotoxicity Assays: Using various cell lines (e.g., hepatocytes, renal cells) to identify potential organ-specific toxicity.
-
-
In Vivo Animal Studies:
-
Rodent and Non-Rodent Models: Administration of a range of doses to at least two mammalian species to identify target organs for toxicity and to determine the maximum tolerated dose.
-
Gastrointestinal Safety Models: In vivo models to assess gastric irritation and ulceration potential compared to non-selective NSAIDs and other COX-2 inhibitors.
-
Cardiovascular Safety Pharmacology: Studies in appropriate animal models to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Renal Function Studies: Assessment of kidney function parameters (e.g., BUN, creatinine, urine output, electrolyte levels) in animal models, especially in models of compromised renal function.
-
Chronic Toxicity Studies: Long-term administration (e.g., 3-6 months) to detect adverse effects that may only appear with prolonged exposure.
-
Clinical Trial Safety Assessment
-
Phase 1 Clinical Trials:
-
Participants: Small number of healthy volunteers.
-
Methodology: Single ascending dose and multiple ascending dose studies to evaluate pharmacokinetics, pharmacodynamics, and initial safety and tolerability.
-
Safety Monitoring: Continuous monitoring of vital signs, ECGs, and frequent collection of blood and urine samples for clinical chemistry and hematology. Recording of all adverse events.
-
-
Phase 2 Clinical Trials:
-
Participants: Small- to medium-sized patient populations with the target disease (e.g., osteoarthritis, rheumatoid arthritis).
-
Methodology: Randomized, double-blind, placebo- and active-controlled studies to evaluate efficacy and further assess safety.
-
Safety Monitoring: Systematic collection of adverse event data, laboratory safety tests (liver function tests, renal function tests, complete blood count), and vital signs.[15][16]
-
-
Phase 3 Clinical Trials:
-
Participants: Large, diverse patient populations to confirm efficacy and monitor for less common adverse events.
-
Methodology: Large-scale, randomized, controlled trials, often with an active comparator (another NSAID or COX-2 inhibitor).
-
Safety Monitoring: Comprehensive safety monitoring as in Phase 2, with a particular focus on cardiovascular and gastrointestinal events.[3] An independent data and safety monitoring board (DSMB) is typically established to review safety data periodically.
-
-
Post-Marketing Surveillance (Phase 4):
-
Methodology: Ongoing monitoring of the drug's safety in the general population after approval. This includes spontaneous adverse event reporting systems and observational studies to detect rare or long-term side effects.
-
Signaling Pathways and Mechanism of Side Effects
The therapeutic and adverse effects of selective COX-2 inhibitors are directly related to their mechanism of action within the arachidonic acid cascade.
Caption: Mechanism of this compound and other selective COX-2 inhibitors.
The diagram illustrates how selective COX-2 inhibitors like this compound block the conversion of arachidonic acid to prostaglandins that mediate pain and inflammation, while sparing the COX-1 pathway responsible for gastrointestinal mucosal protection. However, by inhibiting COX-2 mediated prostacyclin production without affecting COX-1 mediated thromboxane A2 synthesis, these drugs may create a prothrombotic state, potentially explaining the increased cardiovascular risk.
Experimental Workflow for Safety Assessment
A structured workflow is essential for the systematic evaluation of a new drug candidate's safety profile.
Caption: Clinical development workflow for safety assessment.
This workflow demonstrates the sequential phases of drug development, from preclinical studies to post-marketing surveillance, with safety assessment being a continuous and integral component at each stage.
References
- 1. researchgate.net [researchgate.net]
- 2. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Safety profile of rofecoxib as used in general practice in England: results of a prescription-event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal safety of etoricoxib in osteoarthritis and rheumatoid arthritis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Practice Guidelines : Nonsteroidal Anti-inflammatory Drug NSAID poisoning [rch.org.au]
- 7. Selective COX-2 inhibitors, NSAIDs and cardiovascular events – is celecoxib the safest choice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. minervamedica.it [minervamedica.it]
- 9. The vascular effects of COX-2 selective inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Rofecoxib "crashed": how safe are the other coxibs? [arznei-telegramm.de]
- 11. Comparative evaluation of cardiovascular outcomes in patients with osteoarthritis and rheumatoid arthritis on recommended doses of nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2 inhibitors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal effects of COX-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccjm.org [ccjm.org]
- 15. Results of a randomized, dose-ranging trial of etoricoxib in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ocarocoxib's Potency Against Established COX-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Ocarocoxib, a potent cyclooxygenase-2 (COX-2) inhibitor, against established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. The comparative analysis is supported by experimental data on their inhibitory concentrations, alongside detailed experimental methodologies and visual representations of the relevant biological pathway and experimental workflow.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain, fever, and inflammation.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][2] While COX-1 is constitutively expressed in many tissues and is involved in physiological functions like protecting the gastric mucosa and maintaining platelet function, COX-2 is typically induced by inflammatory stimuli.[1][3][4]
Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4][5][6] this compound is a potent COX-2 inhibitor with potential applications in the study and treatment of inflammation and related diseases.[7] This guide benchmarks its in vitro potency against other well-established coxibs.
Comparative Potency of COX-2 Inhibitors
The potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[8] A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and other selected COX-2 inhibitors against both COX-2 and COX-1 enzymes, highlighting their relative potency and selectivity. It is important to note that IC50 values can vary depending on the specific assay conditions and cell types used.
| Inhibitor | COX-2 IC50 | COX-1 IC50 | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | 1.4 μM[7] | Not Reported | Not Reported |
| Celecoxib | 40 nM[9][10] | 2800 nmol/l[11] | ~70 |
| Rofecoxib | 18 nM - 26 nM (cell-based)[12][13] | >15 μM (cell-based)[14][13] | >577 - 833 |
| Etoricoxib | 1.1 μM (whole blood)[15] | 116 μM (whole blood)[16][15] | ~106[15][17] |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. Below is a detailed methodology for a typical in vitro enzyme inhibition assay used to assess the potency of COX-2 inhibitors.
In Vitro COX-2 Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of purified recombinant human COX-2 enzyme activity.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test inhibitors (this compound, Celecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent for prostaglandin E2 (PGE2), such as an ELISA kit
-
Microplate reader
Procedure:
-
Enzyme Preparation: The purified recombinant human COX-2 enzyme is diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the test inhibitors are prepared in the assay buffer. A vehicle control (containing only the solvent) is also prepared.
-
Reaction Initiation: The diluted enzyme is pre-incubated with the various concentrations of the test inhibitors or the vehicle control in a microplate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to each well.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by adding a quenching solution.
-
Quantification of Prostaglandin Production: The amount of PGE2 produced in each reaction is quantified using a specific detection method, commonly an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving the COX-2 enzyme. Upon inflammatory stimuli, arachidonic acid is released from the cell membrane and is converted by COX-2 into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of a COX-2 inhibitor.
Caption: Experimental workflow for determining COX-2 inhibitor IC50.
References
- 1. mims.com [mims.com]
- 2. mims.com [mims.com]
- 3. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ahajournals.org [ahajournals.org]
- 6. COX-2 inhibitors compared and contrasted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ClinPGx [clinpgx.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Etoricoxib - Wikipedia [en.wikipedia.org]
Replicating Published Findings on Ocarocoxib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Ocarocoxib and other selective cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Etoricoxib. Due to the limited publicly available preclinical data on this compound, this document summarizes the well-documented mechanisms of Celecoxib and Etoricoxib as a benchmark for evaluating novel COX-2 inhibitors. Detailed experimental protocols are provided to facilitate the replication of key findings.
Executive Summary
This compound is identified as a selective COX-2 inhibitor.[1] While specific quantitative data on its inhibitory activity and effects on downstream signaling pathways are not extensively published, its mechanism is understood to revolve around the selective inhibition of the COX-2 enzyme. This guide presents a detailed comparison with the well-characterized COX-2 inhibitors, Celecoxib and Etoricoxib, for which a wealth of experimental data is available.
Data Presentation: Comparative Inhibitory Activity
The primary mechanism of action for this compound, Celecoxib, and Etoricoxib is the selective inhibition of the COX-2 enzyme over COX-1. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The table below summarizes the reported inhibitory concentrations (IC50) and selectivity ratios for Celecoxib and Etoricoxib from various in vitro assays.
| Drug | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | Human Peripheral Monocytes | 82 | 6.8 | 12 | [2] |
| in vitro | - | - | 30 | [3][4] | |
| Human Dermal Fibroblasts / Human Lymphoma Cells | 2.8 | 0.091 | 30.8 | [5] | |
| Etoricoxib | Human Whole Blood Assay | - | - | 106 | [6] |
| in vitro | - | - | 344 | [4][7] |
Note: Data for this compound is not publicly available in comparable assays.
Signaling Pathways
Beyond direct inhibition of prostaglandin synthesis, some selective COX-2 inhibitors have been shown to modulate other intracellular signaling pathways.
Prostaglandin Synthesis Pathway
The canonical mechanism of action for all three drugs involves the inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like prostaglandin E2 (PGE2).
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
MAP Kinase and ERK/JNK/AP-1 Signaling Pathways (Celecoxib)
Studies have indicated that Celecoxib can exert effects independent of COX-2 inhibition, including the modulation of the MAP kinase and ERK/JNK/AP-1 signaling pathways, which are involved in inflammation and cell proliferation.[8][9][10][11]
Caption: Potential COX-2 Independent Signaling Pathways Modulated by Celecoxib.
Experimental Protocols
To facilitate the replication of findings and the evaluation of this compound, detailed protocols for key experiments are provided below.
COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant matrix.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Methodology:
-
COX-1 Activity (Thromboxane B2 production):
-
Collect fresh human blood in tubes without anticoagulant.
-
Aliquot blood into tubes containing the test compound (this compound, Celecoxib, or Etoricoxib) at various concentrations or vehicle control.
-
Allow blood to clot by incubating at 37°C for 60 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
-
Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using a commercially available ELISA kit.
-
-
COX-2 Activity (Prostaglandin E2 production):
-
Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).
-
Add lipopolysaccharide (LPS; 10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Add the test compound at various concentrations or vehicle control and incubate for 30 minutes.
-
Initiate prostaglandin synthesis by adding a calcium ionophore (e.g., A23187).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge to separate plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).
-
Prostaglandin E2 (PGE2) Measurement in Cell Culture
This protocol describes how to measure the effect of a COX-2 inhibitor on PGE2 production in a cell-based assay.
Objective: To quantify the inhibition of PGE2 production by a test compound in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line that expresses COX-2 upon stimulation (e.g., human A549 lung carcinoma cells, murine RAW 264.7 macrophages).
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
-
Experimental Treatment:
-
Pre-treat the cells with various concentrations of the test compound (this compound, Celecoxib, or Etoricoxib) or vehicle control for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as interleukin-1β (IL-1β; 10 ng/mL) or LPS (1 µg/mL) to induce PGE2 production.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Experimental Workflow Diagram
Caption: General Experimental Workflows for Evaluating COX Inhibitors.
Conclusion
While this compound is positioned as a selective COX-2 inhibitor, a comprehensive, data-driven comparison of its mechanism of action with established drugs like Celecoxib and Etoricoxib is hampered by the lack of publicly available preclinical data. The provided experimental protocols offer a framework for researchers to independently evaluate the inhibitory potency, selectivity, and potential off-target effects of this compound and other novel COX-2 inhibitors. Further research is warranted to fully elucidate the molecular pharmacology of this compound and its place within the therapeutic landscape of anti-inflammatory agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 inhibitor regulates the MAP kinase signaling pathway in human osteoarthritic chondrocytes after induction of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib paradoxically induces COX-2 expression and astrocyte activation through the ERK/JNK/AP-1 signaling pathway in the cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib enhances apoptosis of the liver cancer cells via regulating ERK/JNK/P38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ocarocoxib and Prostaglandin E2 Suppression: A Comparative Analysis
A an in-depth comparison of the selective COX-2 inhibitor, Ocarocoxib, and its effects on Prostaglandin E2 (PGE2) levels versus a placebo. This guide is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct quantitative data from clinical trials comparing this compound's effect on prostaglandin E2 (PGE2) levels against a placebo are not publicly available at this time. This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor in early-stage clinical development (Phase 1). Its mechanism of action involves blocking the COX-2 enzyme to inhibit prostaglandin production, thereby exerting anti-inflammatory effects.
To provide a relevant comparative guide, we will present data from a clinical study on Celecoxib , another potent and selective COX-2 inhibitor. Celecoxib's effects on PGE2 levels have been well-documented and can be considered representative of the expected action of a selective COX-2 inhibitor like this compound.
The Role of COX-2 and Prostaglandin E2 in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory cascade is the enzyme cyclooxygenase-2 (COX-2). When activated by inflammatory signals, COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H2, which is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.
Selective COX-2 inhibitors, such as this compound and Celecoxib, are designed to specifically target and inhibit the COX-2 enzyme, thereby reducing the production of PGE2 and mitigating the inflammatory response. This targeted approach aims to minimize the side effects associated with non-selective NSAIDs, which also inhibit the COX-1 enzyme responsible for producing prostaglandins that protect the stomach lining.
Caption: COX-2 Signaling Pathway Inhibition by this compound.
Quantitative Comparison of a Selective COX-2 Inhibitor (Celecoxib) vs. Placebo on PGE2 Levels
The following data is from a double-blind, placebo-controlled, randomized clinical trial investigating the effects of Celecoxib on Gingival Crevicular Fluid (GCF) PGE2 levels in patients with chronic periodontitis.[1]
| Treatment Group | Baseline PGE2 (pg/mL) | 3-Month Change in PGE2 (pg/mL) | p-value (vs. Placebo) |
| Celecoxib | Not specified | -65.5 | 0.013 |
| Placebo | Not specified | -13.5 | N/A |
Data extracted from a study by Yen et al., as reported in a 2020 article.[1]
Experimental Protocols
The data presented above is based on a study with the following methodology[1]:
-
Study Design: A double-blind, prospective, randomized, placebo-controlled human clinical study.
-
Participants: Adult patients with chronic periodontitis.
-
Intervention: Subjects were randomly assigned to receive either Celecoxib (200mg once daily) or a placebo for 6 months.
-
Data Collection: Gingival Crevicular Fluid (GCF) was collected from periodontal sites at baseline and at 3 and 6 months post-treatment.
-
PGE2 Measurement: PGE2 levels in the GCF samples were measured using an enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: Changes in PGE2 levels between the Celecoxib and placebo groups were compared using appropriate statistical tests, with a p-value of <0.05 considered statistically significant.
Caption: Experimental Workflow for a Placebo-Controlled Trial.
Summary of Findings and Implications
The data from the Celecoxib study demonstrates that a selective COX-2 inhibitor significantly reduces PGE2 levels compared to a placebo in a clinical setting of inflammation.[1] At the 3-month follow-up, the Celecoxib group showed a statistically significant greater decrease in PGE2 levels compared to the placebo group.[1]
Based on its mechanism of action as a potent and selective COX-2 inhibitor, it is highly probable that this compound would exhibit a similar, if not more pronounced, effect on PGE2 levels. The preclinical IC50 value of 1.4 μM for this compound's inhibition of COX-2 suggests a strong potential for effective suppression of prostaglandin synthesis.
Future clinical trials involving this compound should include the measurement of PGE2 levels as a key pharmacodynamic biomarker to confirm its in vivo activity and to establish a dose-response relationship. Such data will be crucial for the further development and potential clinical application of this compound in treating inflammatory conditions.
References
Independent Verification of Ocarocoxib's Anti-Tumor Activity: A Comparative Guide
Disclaimer: The following guide uses "Ocarocoxib" as a placeholder name for a selective COX-2 inhibitor. All experimental data and associated information presented herein are based on published research for the well-studied COX-2 inhibitor, Celecoxib . This document is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals on how to structure and present a comparative analysis of a novel anti-tumor compound.
This guide provides an objective comparison of the anti-tumor performance of the selective COX-2 inhibitor, here termed this compound (data based on Celecoxib), against other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.
Data Presentation: Comparative Anti-Tumor Efficacy
The anti-tumor activity of this compound (based on Celecoxib data) has been evaluated in various cancer types, both as a monotherapy and in combination with other agents. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Agent | Alternative Agent IC50 (µM) |
| HT-29 | Colorectal Cancer | ~40-60 | Aspirin | >1000 |
| MDA-MB-231 | Breast Cancer | ~30-50 | Indomethacin | ~150-200 |
| A549 | Lung Cancer | ~50-70 | Docetaxel | ~0.01-0.1 |
| PC-3 | Prostate Cancer | ~40-60 | Cisplatin | ~5-15 |
| SKOV3 | Ovarian Cancer | ~50 | Paclitaxel | ~0.01-0.05 |
Table 2: Clinical Efficacy of this compound in Combination Therapies for Advanced Cancers
| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) in Months | Median Overall Survival (OS) in Months |
| Non-Small Cell Lung Cancer | Docetaxel + this compound | 10%[1] | 1.67[1] | 6.9[1] |
| Non-Small Cell Lung Cancer | Docetaxel Alone | 5-7% | ~1.5 | ~6-7 |
| Colorectal Cancer | FOLFIRI + this compound | 47.1% | 7.3 | 19.6 |
| Colorectal Cancer | FOLFIRI Alone | 39.5% | 7.2 | 17.4 |
| Advanced Solid Tumors | Erlotinib + this compound | 11% | 3.0 | 8.0 |
| Advanced Solid Tumors | Erlotinib Alone | 5% | 2.1 | 6.7 |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are protocols for key assays used to determine the anti-tumor activity of this compound.
1. MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a control vehicle (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control-treated cells. The IC50 value is determined from the dose-response curve.
2. In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1x10^6 to 5x10^6 cells in a mixture of media and Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. The tumor weight and volume in the treatment group are compared to the control group to assess efficacy.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. As a selective COX-2 inhibitor, its primary mechanism involves the inhibition of prostaglandin E2 (PGE2) synthesis.[2][3] This leads to downstream effects on pathways that regulate cell proliferation, apoptosis, angiogenesis, and inflammation.
Caption: this compound inhibits COX-2, reducing PGE2 and downstream pro-tumorigenic signaling.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the initial in vitro assessment of a novel anti-tumor compound like this compound.
Caption: A standard workflow for the in vitro evaluation of an anti-tumor compound.
References
- 1. PHASE II STUDY OF CELECOXIB AND DOCETAXEL IN NON-SMALL CELL LUNG CANCER (NSCLC) PATIENTS WITH PROGRESSION AFTER PLATINUM-BASED THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
Safety Operating Guide
Ocarocoxib: Comprehensive Disposal and Safety Protocols
For Immediate Implementation by Laboratory and Research Personnel
This document provides detailed procedural guidance for the safe handling and proper disposal of Ocarocoxib, a potent cyclooxygenase-2 (COX-2) inhibitor. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination, given the compound's toxicological profile. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent disposal measures are mandatory.
I. This compound: Chemical and Safety Data
The following table summarizes key quantitative data for this compound. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆F₆O₄ | [1] |
| Molecular Weight | 328.16 g/mol | [1] |
| CAS Number | 215122-22-8 | [1] |
| Physical Appearance | Solid | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Hazard Classifications | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
II. Experimental Protocol: Proper Disposal of this compound
This protocol outlines the step-by-step procedure for the disposal of this compound and its contaminated materials. Direct release into the environment is to be strictly avoided.[1]
A. Waste Identification and Segregation:
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, environment).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
B. Collection of this compound Waste:
-
Solid Waste:
-
Place unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips) into a designated, leak-proof, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, shatter-resistant, and sealable hazardous waste container.
-
Aqueous solutions should not be disposed of down the drain due to the high aquatic toxicity of this compound.[1]
-
C. Spill Management:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1]
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all contaminated materials and cleanup supplies into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all decontamination materials as hazardous waste.
-
D. Final Disposal:
-
Engage a Certified Waste Management Vendor: Arrange for the collection and disposal of the this compound hazardous waste through your institution's EHS office or a certified hazardous waste disposal company.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations for hazardous chemical waste.[1] The final disposal will likely involve incineration at a permitted hazardous waste facility.
III. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Ocarocoxib
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Ocarocoxib, a potent cyclooxygenase-2 (COX-2) inhibitor. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a laboratory coat |
| Respiratory | A suitable respirator should be used when handling the powder to avoid dust and aerosol formation. |
Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal plans is necessary to ensure a safe laboratory environment and compliance with regulations.
Storage and Handling
-
Storage: this compound powder should be stored at -20°C. If in a solvent, store at -80°C.[1][2] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Handling: Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Isolate the Area: Evacuate non-essential personnel and post warning signs.[3]
-
Don Appropriate PPE: Wear the full PPE as outlined in the table above.[1]
-
Contain the Spill:
-
Clean the Spill:
-
Carefully scoop the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol or a suitable laboratory detergent.[1]
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
-
Report the Incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.
Disposal Plan
All this compound waste, including unused product, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste in designated, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant or licensed contractor.[1] Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[1]
Experimental Protocols
This compound's Mechanism of Action
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX-2, this compound blocks the production of these pro-inflammatory prostaglandins.[2]
This compound inhibits the COX-2 enzyme, blocking prostaglandin production.
Experimental Workflow: In Vitro COX-2 Inhibition Assay
This is a representative protocol for determining the inhibitory activity of this compound on the COX-2 enzyme.
A step-by-step workflow for assessing COX-2 inhibition by this compound.
Detailed Methodology for In Vitro COX-2 Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits and can be adapted for this compound.[4][5][6]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution to test a range of concentrations.
-
Reconstitute the human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme to each well.
-
Add the different dilutions of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).
-
Incubate the plate to allow this compound to bind to the COX-2 enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction using a suitable reagent (e.g., stannous chloride).
-
-
Detection and Analysis:
-
Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Plot the percentage of COX-2 inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the COX-2 enzyme activity. This compound has a reported IC50 of 1.4 μM.[2]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
